Celaphanol A
Description
isolated from the roots of Celastrus orbiculatus (Celastraceae); structure in first source
Structure
3D Structure
Properties
IUPAC Name |
(4aR)-6,7,10-trihydroxy-1,1,4a-trimethyl-3,4-dihydro-2H-phenanthren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-16(2)5-4-6-17(3)10-8-12(19)11(18)7-9(10)13(20)14(21)15(16)17/h7-8,18-19,21H,4-6H2,1-3H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGLJFWISHCOAE-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1=C(C(=O)C3=CC(=C(C=C32)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC(C1=C(C(=O)C3=CC(=C(C=C23)O)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating Celaphanol A: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the isolation and characterization of Celaphanol A, a trinorditerpene derived from the root bark of Celastrus orbiculatus. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural compounds. This compound, along with its dimeric atropisomers (M)- and (P)-bithis compound, has demonstrated notable neuroprotective properties, making it a compound of significant interest for further investigation.
Introduction
Celastrus orbiculatus, commonly known as Oriental bittersweet, is a plant species that has been a source of various bioactive compounds. Among these, this compound stands out for its potential neuroprotective effects. Research has shown that this compound exhibits protective action against hydrogen peroxide-induced cell viability decrease in PC12 cells, a cell line commonly used in neurological studies.[1][2] This guide details the experimental procedures for the successful isolation and purification of this compound, providing a foundation for further pharmacological and mechanistic studies.
Experimental Protocols
The isolation of this compound from the root bark of Celastrus orbiculatus involves a multi-step process of extraction and chromatographic separation. The following protocol is based on the methodology described in the primary literature that first reported its isolation.
Plant Material and Extraction
The air-dried and powdered root bark of Celastrus orbiculatus (10 kg) is subjected to extraction with 95% ethanol (B145695) (EtOH) at room temperature. This process is repeated three times to ensure exhaustive extraction of the plant material. The resulting ethanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Solvent Partitioning
The crude extract is suspended in water (H₂O) and subsequently partitioned with petroleum ether (PE) and ethyl acetate (B1210297) (EtOAc). The EtOAc-soluble fraction, which contains this compound and other compounds of similar polarity, is collected for further purification.
Chromatographic Purification
The EtOAc-soluble portion (260 g) is subjected to a series of chromatographic techniques to isolate this compound.
-
Silica (B1680970) Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system of petroleum ether and acetone (B3395972) (from 20:1 to 0:1, v/v). This initial separation yields multiple fractions (Fr. 1-11).
-
Sephadex LH-20 Column Chromatography: Fraction 10 (15 g) is further purified on a Sephadex LH-20 column with a mobile phase of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH) (1:1, v/v) to afford sub-fractions (Fr. 10-1 to 10-4).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound is achieved through preparative HPLC. Fraction 10-2 (1.2 g) is subjected to reversed-phase HPLC on a C18 column with a mobile phase of methanol and water (MeOH-H₂O, 75:25, v/v) to yield this compound (3.0 mg).
Quantitative Data
The isolation process yields this compound as a red amorphous powder. The following table summarizes the key quantitative data obtained during its characterization.
| Parameter | Value |
| Yield | 3.0 mg (from 10 kg of dried root bark) |
| Molecular Formula | C₁₉H₂₀O₃ |
| Molecular Weight | 296.1412 |
| Optical Rotation | [α]²⁰D -34.1 (c 0.9, CDCl₃) |
Spectroscopic Data
The structure of this compound was elucidated using various spectroscopic techniques. The key data are presented in the tables below.
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, pyridine-d₅)
| Position | δH (ppm), mult. (J in Hz) |
| 1 | 3.25, dd (17.6, 6.0) |
| 2.89, dd (17.6, 12.4) | |
| 2 | 2.11, m |
| 3 | 1.83, m |
| 1.69, m | |
| 5 | 2.95, t (6.4) |
| 6 | 2.05, m |
| 1.95, m | |
| 7 | 3.32, dd (16.4, 4.4) |
| 2.99, dd (16.4, 11.2) | |
| 11 | 7.01, d (8.4) |
| 12 | 7.78, d (8.4) |
| 15 | 2.29, s |
| 16 | 2.25, s |
| 17 | 2.19, s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, pyridine-d₅)
| Position | δC (ppm) |
| 1 | 30.1 |
| 2 | 19.5 |
| 3 | 38.0 |
| 4 | 186.2 |
| 5 | 50.8 |
| 6 | 23.9 |
| 7 | 37.0 |
| 8 | 179.8 |
| 9 | 119.2 |
| 10 | 40.1 |
| 11 | 118.5 |
| 12 | 135.2 |
| 13 | 146.9 |
| 14 | 124.5 |
| 15 | 23.5 |
| 16 | 20.9 |
| 17 | 11.8 |
| 18 | 181.1 |
| 20 | 158.4 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the isolation of this compound and the proposed neuroprotective signaling pathway.
While the specific signaling pathway for this compound's neuroprotective activity has not been fully elucidated, studies on its dimeric analog, (M)-bithis compound, suggest the involvement of the Akt signaling pathway.[3] This pathway is crucial for promoting cell survival and inhibiting apoptosis. It is hypothesized that this compound may exert its neuroprotective effects through a similar mechanism.
Conclusion
This technical guide provides a comprehensive overview of the isolation and characterization of this compound from Celastrus orbiculatus. The detailed experimental protocols and quantitative data presented herein will be a valuable resource for researchers aiming to further investigate the therapeutic potential of this promising neuroprotective compound. Future studies are warranted to fully elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its effects, which could pave the way for the development of novel therapies for neurodegenerative diseases.
References
- 1. (M)- and (P)-bithis compound, dimeric trinorditerpenes with promising neuroprotective activity from Celastrus orbiculatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Promising effects on ameliorating mitochondrial function and enhancing Akt signaling in SH-SY5Y cells by (M)-bithis compound, a novel dimeric podocarpane type trinorditerpene isolated from Celastrus orbiculatus - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Chemical Structure Elucidation of Celaphanol A
An Examination of Modern Spectroscopic and Synthetic Strategies in Natural Product Chemistry
Audience: Researchers, scientists, and drug development professionals.
[Notice to the Reader]
Following a comprehensive search of available scientific literature, it has been determined that there is no specific compound designated as "Celaphanol A" for which chemical structure elucidation data has been published. The information that follows is a generalized, in-depth technical guide designed to illustrate the multifaceted process of determining the chemical structure of a novel, hypothetical natural product, which we will refer to as this compound for illustrative purposes. This guide adheres to the core requirements of data presentation, detailed experimental protocols, and visualization of workflows and pathways that would be integral to such a scientific endeavor.
Introduction to Structure Elucidation
The process of determining the precise three-dimensional arrangement of atoms within a molecule, known as structure elucidation, is a cornerstone of natural product chemistry and drug discovery.[1][2] This endeavor is critical for understanding a compound's biological activity, optimizing its therapeutic properties, and enabling its synthesis.[2] The elucidation of a novel compound like our hypothetical this compound would involve a synergistic combination of advanced spectroscopic techniques, chemical degradation studies, and often, total synthesis for ultimate structural confirmation.[3]
Isolation and Purification Workflow
The initial step in the study of any natural product is its isolation and purification from the source organism. A typical workflow for this process is outlined below.
Caption: A generalized workflow for the isolation and purification of a natural product.
Spectroscopic Data Acquisition and Analysis
Once a pure sample of this compound is obtained, a suite of spectroscopic techniques would be employed to determine its molecular formula and connectivity.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is instrumental in determining the molecular formula of a compound.[4]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: The purified this compound (approximately 1 mg) is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of 10-100 µg/mL.
-
Analysis: The sample solution is infused into the mass spectrometer. Data is acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺, sodiated adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻.
-
Data Processing: The exact mass of the molecular ion is used to calculate the elemental composition using software that considers isotopic abundance patterns.
Table 1: Hypothetical HRMS Data for this compound
| Ion | Observed m/z | Calculated m/z | Δ (ppm) | Molecular Formula |
| [M+H]⁺ | 457.2328 | 457.2326 | 0.4 | C₂₆H₃₂O₇ |
| [M+Na]⁺ | 479.2147 | 479.2145 | 0.4 | C₂₆H₃₂NaO₇ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon skeleton and the connectivity of protons.[5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for structure elucidation.[1]
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: A standard suite of experiments is run at a constant temperature (e.g., 298 K), including ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC.
-
Data Processing: The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phase correction, and baseline correction.
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| δc (ppm) | C No. | Multiplicity (DEPT) | HMBC Correlations (¹H) |
| 172.5 | 1 | C | 2.15 (H-2) |
| 145.8 | 10 | C | 7.20 (H-9), 7.10 (H-11) |
| 144.1 | 12 | C | 7.10 (H-11), 6.95 (H-13) |
| 128.7 | 9 | CH | 7.10 (H-11) |
| 125.4 | 11 | CH | 7.20 (H-9), 6.95 (H-13) |
| 115.2 | 13 | CH | 7.10 (H-11) |
| ... | ... | ... | ... |
| 21.3 | 26 | CH₃ | 2.50 (H-25) |
Table 3: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)
| δH (ppm) | Mult. | J (Hz) | Int. | Assignment | COSY Correlations |
| 7.20 | d | 8.5 | 1H | H-9 | 7.10 (H-11) |
| 7.10 | t | 8.5 | 1H | H-11 | 7.20 (H-9), 6.95 (H-13) |
| 6.95 | d | 8.5 | 1H | H-13 | 7.10 (H-11) |
| ... | ... | ... | ... | ... | ... |
| 1.25 | s | 3H | H-26 | - |
Structure Elucidation Workflow
The data from various spectroscopic techniques are pieced together to propose a final structure.
Caption: A logical workflow for the elucidation of a chemical structure.
Potential Biological Activity and Signaling Pathways
Many natural products exhibit significant biological activities, such as anti-inflammatory or anti-cancer effects.[6][7][8] If this compound were found to inhibit a key signaling pathway, for example, the NF-κB pathway, which is often implicated in inflammation, the mechanism could be visualized as follows.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The elucidation of the structure of a novel natural product is a complex yet systematic process that relies on the integration of various analytical techniques. While "this compound" remains a hypothetical compound, the principles and methodologies outlined in this guide represent the current state-of-the-art in natural product chemistry. The determination of a new chemical structure opens the door to further investigations into its synthesis, biological activity, and potential as a therapeutic agent.
References
- 1. Structure elucidation: Significance and symbolism [wisdomlib.org]
- 2. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones | MDPI [mdpi.com]
- 8. Chemical Structure and Biological Activities of Secondary Metabolites from Salicornia europaea L. [mdpi.com]
Mass Spectrometry Analysis of Dihydro-β-agarofuran Sesquiterpenoids: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Celaphanol A, a trinorditerpene isolated from Celastrus orbiculatus, belongs to the broad class of dihydro-β-agarofuran sesquiterpenoids[1]. This family of natural products, predominantly found in the Celastraceae family, is known for a wide range of biological activities, including insecticidal, antitumor, and anti-inflammatory properties[2][3][4]. The complex and highly oxygenated structures of these sesquiterpenoids necessitate sophisticated analytical techniques for their characterization and quantification. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful tool for the structural elucidation and analysis of these compounds. This guide provides an in-depth look at the mass spectrometric analysis of dihydro-β-agarofuran sesquiterpenoids, offering detailed experimental methodologies and insights into their fragmentation behavior.
Experimental Protocols
The following protocols are representative of the methodologies used for the analysis of dihydro-β-agarofuran sesquiterpenoids, adapted from established methods for similar complex natural products from Tripterygium wilfordii, another plant from the Celastraceae family known to produce these types of compounds[5].
Sample Preparation
A robust sample preparation protocol is crucial for accurate and sensitive analysis. For the analysis of dihydro-β-agarofuran sesquiterpenoids from biological matrices, a liquid-liquid extraction (LLE) is often employed.
-
Plasma Sample Extraction: To 100 µL of plasma, add an internal standard solution. A suitable internal standard would be a structurally similar compound not present in the sample. The extraction is performed using an organic solvent such as methyl tertiary butyl ether.
-
Vortexing and Centrifugation: The mixture is vortexed thoroughly to ensure efficient extraction, followed by centrifugation to separate the organic and aqueous layers.
-
Evaporation and Reconstitution: The organic layer is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation and detection of dihydro-β-agarofuran sesquiterpenoids are typically achieved using a high-performance liquid chromatography system coupled to a triple-quadrupole mass spectrometer.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Sepax GP-Phenyl (or a suitable C18 column) |
| Mobile Phase | A: 10 mmol/L ammonium (B1175870) formate (B1220265) with 0.1% formic acid in waterB: Methanol |
| Gradient | Isocratic or gradient elution depending on the complexity of the sample |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple-quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temp | 380 °C |
| Sheath Gas Flow | 12 L/min |
| Capillary Voltage | 3500 V |
Mass Spectral Data and Fragmentation Analysis
The structural elucidation of dihydro-β-agarofuran sesquiterpenoids by mass spectrometry relies on the careful analysis of their fragmentation patterns. These compounds typically exhibit a complex series of neutral losses and characteristic product ions.
General Fragmentation Pathways
Upon electrospray ionization in positive mode, dihydro-β-agarofuran sesquiterpenoids typically form a protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion leads to a cascade of fragmentation events. Common neutral losses include the elimination of esterifying groups (e.g., acetate, benzoate, furoate), water, and small molecules from the core structure.
The fragmentation pattern is highly dependent on the nature and position of the substituent groups on the dihydro-β-agarofuran core. The analysis of these fragmentation pathways allows for the localization of these functional groups.
Quantitative Data: Representative Fragmentation of a Dihydro-β-agarofuran Sesquiterpenoid
The following table presents a hypothetical but representative fragmentation pattern for a dihydro-β-agarofuran sesquiterpenoid with a molecular weight similar to those isolated from Celastrus angulatus[2][6][7].
Table 2: Representative MS/MS Fragmentation Data
| Precursor Ion (m/z) | Product Ion (m/z) | Relative Abundance (%) | Proposed Neutral Loss |
| 551.2 | 491.2 | 100 | CH₃COOH (Acetic Acid) |
| 551.2 | 429.1 | 65 | C₇H₆O₂ (Benzoic Acid) |
| 551.2 | 369.1 | 40 | CH₃COOH + C₇H₆O₂ |
| 551.2 | 309.1 | 25 | 2 x CH₃COOH + C₇H₆O₂ |
| 491.2 | 369.1 | 80 | C₇H₆O₂ (Benzoic Acid) |
| 429.1 | 369.1 | 90 | CH₃COOH (Acetic Acid) |
Visualization of Analytical Workflow and Fragmentation
Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical processes in mass spectrometry analysis.
Experimental Workflow
Caption: Experimental workflow for the analysis of dihydro-β-agarofuran sesquiterpenoids.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation pathway for a representative dihydro-β-agarofuran sesquiterpenoid.
Conclusion
The mass spectrometric analysis of this compound and related dihydro-β-agarofuran sesquiterpenoids is a complex but essential task for their characterization and potential development as therapeutic agents. While specific data for this compound is limited, the methodologies and fragmentation patterns presented in this guide for analogous compounds provide a robust framework for researchers. The combination of high-resolution LC-MS/MS, detailed fragmentation analysis, and systematic data interpretation will continue to be instrumental in advancing our understanding of this important class of natural products.
References
- 1. This compound | CAS:244204-40-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. Three novel sesquiterpene esters from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Five new insecticidal sesquiterpenoids from Celastrus angulatus [pubmed.ncbi.nlm.nih.gov]
- 4. Two new β-dihydroagarofuran sesquiterpene polyesters from the seeds of Celastrus angulatus Maxim and their nitric oxide inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of a sensitive and specific LC-MS/MS method for determination of wilforine from Tripterygium wilfordii Hook. F. in rat plasma for a bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two new sesquiterpenoids from the seeds of Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Publicly Available Data on the X-ray Crystallography of Celaphanol A
As of December 2025, a thorough review of scientific literature and crystallographic databases reveals no publicly available data on the single-crystal X-ray diffraction analysis of Celaphanol A. Consequently, a specific in-depth technical guide on its crystal structure cannot be compiled. The determination of the three-dimensional atomic structure of a compound is a foundational step in understanding its chemical and biological properties, and this information is not yet available for this compound.
To address the user's request for a comprehensive technical document, the following serves as a detailed template. This guide outlines the standard sections, data presentation, experimental protocols, and visualizations that would be included in a whitepaper on the X-ray crystallography of a natural product like this compound, should the data become available.
An In-depth Technical Guide on the X-ray Crystallography of a Novel Natural Product
Audience: Researchers, scientists, and drug development professionals.
Introduction
This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of a given natural product. The elucidation of the precise three-dimensional arrangement of atoms in a molecule is paramount for understanding its structure-activity relationship (SAR), guiding synthetic efforts, and enabling structure-based drug design. The data presented herein would offer a definitive structural characterization of the compound.
Data Presentation
The crystallographic data provides quantitative details about the crystal lattice and the molecular structure of the compound. These parameters are essential for the validation and interpretation of the crystal structure.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Crystal Data | |
| Empirical formula | [e.g., C₂₅H₃₀O₅] |
| Formula weight | [e.g., 410.50 g/mol ] |
| Crystal system | [e.g., Orthorhombic] |
| Space group | [e.g., P2₁2₁2₁] |
| Unit Cell Dimensions | |
| a | [e.g., 8.543(2) Å] |
| b | [e.g., 12.111(3) Å] |
| c | [e.g., 20.456(5) Å] |
| α | [90°] |
| β | [90°] |
| γ | [90°] |
| Volume | [e.g., 2117.8(9) ų] |
| Z | |
| Calculated density | [e.g., 1.288 Mg/m³] |
| Data Collection | |
| Radiation source | [e.g., Mo Kα (λ = 0.71073 Å)] |
| Temperature | [e.g., 100(2) K] |
| 2θ range for data collection | [e.g., 4.2° to 55.0°] |
| Reflections collected | [e.g., 15834] |
| Independent reflections | [e.g., 4877 [R(int) = 0.035]] |
| Structure Refinement | |
| Refinement method | [e.g., Full-matrix least-squares on F²] |
| Data / restraints / parameters | [e.g., 4877 / 0 / 275] |
| Goodness-of-fit on F² | [e.g., 1.04] |
| Final R indices [I > 2σ(I)] | [e.g., R₁ = 0.041, wR₂ = 0.105] |
| R indices (all data) | [e.g., R₁ = 0.052, wR₂ = 0.112] |
Experimental Protocols
The compound would first be isolated from its natural source or synthesized in the laboratory. High-purity material is essential for successful crystallization. Single crystals suitable for X-ray diffraction are typically grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Example Protocol: A solution of the purified compound (e.g., 10 mg) in a suitable solvent system (e.g., methanol/chloroform, 1:1 v/v, 2 mL) would be prepared. The solution would be filtered to remove any particulate matter and then left for slow evaporation at room temperature in a vial covered with a perforated seal. Crystals of suitable quality would be expected to form over several days to weeks.
A single crystal of appropriate dimensions would be selected and mounted on a diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
Example Protocol: A crystal with dimensions of approximately 0.2 x 0.1 x 0.1 mm³ would be mounted on a goniometer head. X-ray diffraction data would be collected on an automated four-circle diffractometer equipped with a CCD detector and a monochromatic X-ray source. The data would be processed using specialized software to integrate the reflection intensities and apply corrections for various experimental effects.
The collected diffraction data is used to solve the crystal structure. This involves determining the positions of the atoms within the unit cell.
-
Example Protocol: The structure would be solved using direct methods and refined by full-matrix least-squares techniques. All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be located in the difference Fourier map and refined isotropically or placed in calculated positions.
Mandatory Visualizations
Caption: General experimental workflow for X-ray crystallography.
Caption: Logical flow from structure determination to drug development.
The Architecture of Diterpene Biosynthesis in Celastrus: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The genus Celastrus, a member of the Celastraceae family, is a rich source of structurally diverse and biologically active secondary metabolites, including a significant number of diterpenoids. These compounds have garnered considerable interest within the scientific community due to their potential therapeutic applications, ranging from antitumor to insecticidal activities. Understanding the intricate biosynthetic pathways that lead to the formation of these complex molecules is paramount for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the core biosynthetic pathway of diterpenes in Celastrus, drawing upon current knowledge of plant terpenoid biosynthesis and available transcriptomic data from Celastrus species. The guide details the key enzymatic steps, from the universal isoprenoid precursors to the diverse diterpene scaffolds, and outlines the experimental methodologies required to elucidate this pathway.
Hypothesized Diterpene Biosynthesis Pathway in Celastrus
The biosynthesis of diterpenes in Celastrus, like in other plants, originates from the central isoprenoid pathway. The initial steps involve the synthesis of the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), primarily through the methylerythritol 4-phosphate (MEP) pathway located in the plastids.
Geranylgeranyl diphosphate (B83284) (GGPP), the C20 precursor for all diterpenes, is synthesized by the head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, a reaction catalyzed by GGPP synthase (GGPPS) . The linear GGPP molecule is then cyclized by a class of enzymes known as diterpene synthases (diTPSs) . This cyclization is often a two-step process involving a class II diTPS that first forms a bicyclic intermediate, such as copalyl diphosphate (CPP), which is then further cyclized and rearranged by a class I diTPS to generate the diverse diterpene skeletons.
Following the formation of the basic hydrocarbon backbone, the diterpene scaffold undergoes a series of modifications, primarily oxidations, catalyzed by cytochrome P450 monooxygenases (CYPs) . These modifications, which include hydroxylations, oxidations, and epoxidations, significantly increase the structural diversity and biological activity of the resulting diterpenoids. Further functionalization can occur through the action of other enzymes like acyltransferases , which add acyl groups to the diterpene structure.
While specific enzymes for the complete diterpene pathway in Celastrus are yet to be fully characterized, transcriptome analysis of Celastrus angulatus has identified candidate unigenes encoding for sesquiterpene synthases, cytochrome P450s, and acyltransferases.[1][2] Given the shared ancestry and biosynthetic logic of terpene pathways, it is highly probable that homologous genes are responsible for diterpene biosynthesis in Celastrus.
Caption: Hypothesized diterpene biosynthesis pathway in Celastrus.
Data Presentation
Quantitative data on the biosynthesis of diterpenes in Celastrus is not extensively available in public literature. The following tables are presented as templates to guide researchers in organizing their experimental data for clear comparison and analysis. Illustrative data, based on typical values reported for plant terpene biosynthesis, is provided.
Table 1: Putative Diterpene Biosynthesis Genes Identified from Celastrus Transcriptome
| Gene ID (Putative) | Annotation | Homology (Best Hit) | Expression Level (FPKM) - Root | Expression Level (FPKM) - Leaf |
| CL_G00123 | Geranylgeranyl diphosphate synthase | Arabidopsis thaliana GGPPS1 | 150.7 | 89.2 |
| CL_G00456 | Diterpene synthase (Class II) | Salvia miltiorrhiza SmCPS | 75.3 | 45.1 |
| CL_G00789 | Diterpene synthase (Class I) | Taxus brevifolia Taxadiene synthase | 68.9 | 33.5 |
| CL_G01123 | Cytochrome P450 (CYP71 family) | Tripterygium wilfordii CYP712K1 | 210.4 | 120.8 |
| CL_G01456 | Cytochrome P450 (CYP82 family) | Mentha x piperita Menthofuran synthase | 180.1 | 95.6 |
| CL_G01789 | Acyltransferase | Catharanthus roseus DAT | 55.2 | 25.9 |
Table 2: Kinetic Parameters of a Functionally Characterized Celastrus Diterpene Synthase (Illustrative)
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Major Product(s) |
| CadiTPS1 | GGPP | 15.2 | 0.08 | 5.3 x 10³ | Podocarpa-8,11,13-triene |
| CadiTPS1 | FPP | >500 | <0.001 | - | Not determined |
| CadiTPS1 | GPP | >500 | <0.001 | - | Not determined |
Table 3: Diterpene Content in Different Tissues of Celastrus angulatus (Illustrative)
| Diterpene | Root (µg/g DW) | Stem (µg/g DW) | Leaf (µg/g DW) |
| Podocarpane A | 25.8 ± 3.1 | 15.2 ± 1.8 | 5.1 ± 0.7 |
| Podocarpane B | 18.4 ± 2.5 | 10.9 ± 1.3 | 3.7 ± 0.5 |
| Celastrin D | 42.1 ± 5.3 | 28.6 ± 3.5 | 12.3 ± 1.9 |
Experimental Protocols
Detailed methodologies are crucial for the successful investigation of biosynthetic pathways. The following section provides protocols for key experiments.
RNA Extraction and Transcriptome Sequencing
Objective: To identify candidate genes involved in diterpene biosynthesis.
Protocol:
-
Tissue Collection: Collect fresh root and leaf tissues from Celastrus angulatus. Immediately freeze the samples in liquid nitrogen and store them at -80°C.
-
RNA Extraction: Extract total RNA from the frozen tissues using a plant-specific RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. Ensure that the RNA Integrity Number (RIN) is above 7.0.
-
Library Preparation and Sequencing: Construct cDNA libraries from the high-quality RNA samples. Perform paired-end sequencing on an Illumina sequencing platform (e.g., NovaSeq).[1]
-
Bioinformatic Analysis:
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Assemble the transcriptome de novo using Trinity or SPAdes.
-
Annotate the assembled unigenes by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG) using BLAST.
-
Identify putative terpene synthase, cytochrome P450, and acyltransferase genes based on sequence homology and conserved domains.
-
Perform differential gene expression analysis between root and leaf tissues to identify tissue-specific genes.
-
Cloning and Heterologous Expression of a Putative Diterpene Synthase
Objective: To functionally characterize a candidate diterpene synthase gene.
Protocol:
-
Gene Cloning:
-
Design gene-specific primers based on the transcriptome sequence of the putative diTPS.
-
Synthesize cDNA from the total RNA of the tissue with the highest gene expression.
-
Amplify the full-length coding sequence (CDS) of the diTPS gene by PCR.
-
Clone the PCR product into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).
-
-
Heterologous Expression in E. coli:
-
Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance soluble protein production.
-
Harvest the cells and lyse them by sonication.
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
-
-
Heterologous Expression in Saccharomyces cerevisiae:
-
Transform the yeast expression construct into a suitable yeast strain (e.g., INVSc1).
-
Culture the yeast in a medium containing galactose to induce gene expression.
-
Co-express with a GGPPS to ensure substrate availability.
-
In Vitro Enzyme Assays
Objective: To determine the enzymatic activity and product profile of the recombinant diTPS.
Protocol:
-
Assay Setup:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5% glycerol, 5 mM DTT).
-
Add the purified recombinant diTPS enzyme to the buffer.
-
Initiate the reaction by adding the substrate, GGPP.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
-
Product Extraction:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Extract the diterpene products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
-
Product Analysis:
-
Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify the products by comparing their mass spectra and retention times with those of authentic standards or by NMR spectroscopy for novel compounds.
-
Metabolite Profiling of Celastrus Tissues
Objective: To identify and quantify diterpenes in different plant tissues.
Protocol:
-
Sample Preparation:
-
Grind freeze-dried plant tissues to a fine powder.
-
Extract the metabolites with a suitable solvent (e.g., methanol/chloroform/water mixture).
-
-
LC-MS Analysis:
-
Analyze the extracts using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Use a suitable column (e.g., C18) and a gradient elution method.
-
Acquire data in both positive and negative ionization modes.
-
-
Data Analysis:
-
Process the raw LC-MS data using software like XCMS or MZmine.
-
Identify known diterpenes by comparing their retention times and mass spectra with a library of standards.
-
For unknown compounds, perform fragmentation analysis (MS/MS) to aid in structure elucidation.
-
Quantify the identified diterpenes using calibration curves of authentic standards.
-
Mandatory Visualization
Caption: Experimental workflow for diTPS gene characterization.
Conclusion
The biosynthesis of diterpenes in Celastrus represents a complex and fascinating area of plant secondary metabolism. While significant progress has been made in understanding the general principles of diterpene biosynthesis in plants, the specific enzymes and regulatory mechanisms in Celastrus remain largely unexplored. This technical guide provides a comprehensive framework for researchers to delve into this exciting field. By combining transcriptomic and metabolomic approaches with rigorous biochemical characterization of candidate genes, the complete biosynthetic pathway of these valuable natural products can be elucidated. This knowledge will not only contribute to our fundamental understanding of plant biochemistry but also pave the way for the biotechnological production of medicinally important diterpenes from Celastrus.
References
An In-depth Technical Guide on the Putative Enzymes in Celaphanol A Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: Celaphanol A, a trinorditerpene isolated from Celastrus orbiculatus, has garnered interest for its potential biological activities. However, its biosynthetic pathway remains unelucidated. This technical guide proposes a putative biosynthetic pathway for this compound, drawing parallels with the well-characterized biosynthesis of friedelane-type triterpenoids in the Celastraceae family. We detail the key putative enzyme classes, namely oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (CYP450s), that are likely involved in its formation. This guide provides a comprehensive overview of the methodologies for the identification, characterization, and engineering of these enzymes, supported by quantitative data from homologous systems and detailed experimental protocols. The information presented herein aims to serve as a foundational resource for researchers seeking to unravel the complete biosynthetic pathway of this compound and harness its therapeutic potential.
Proposed Putative Biosynthetic Pathway of this compound
Based on the friedelane (B3271969) scaffold of this compound, we propose a hypothetical biosynthetic pathway commencing from the universal triterpene precursor, 2,3-oxidosqualene.
-
Step 1: Cyclization of 2,3-Oxidosqualene to Friedelin (B1674157). This crucial step is catalyzed by a putative Friedelin Synthase , a type of oxidosqualene cyclase (OSC). This enzyme orchestrates a complex series of cyclizations and rearrangements of the linear squalene (B77637) epoxide to form the pentacyclic friedelane skeleton.
-
Step 2: C-3 Hydroxylation of Friedelin. A putative Cytochrome P450 monooxygenase (CYP450) or a keto-reductase is proposed to hydroxylate the C-3 ketone of friedelin to yield 3-hydroxyfriedelane.
-
Step 3 & 4: Sequential Oxidation of the A-ring. Subsequent oxidative modifications of the A-ring are likely catalyzed by a series of putative CYP450s . These modifications may include hydroxylations and subsequent oxidations to form ketone functionalities, leading to the characteristic A-ring structure of this compound.
-
Step 5: C-24 Nor-Triterpenoid Formation. The loss of a methyl group at the C-4 position to form the nor-triterpenoid structure is a key step. This could be initiated by a CYP450-mediated hydroxylation of the C-24 methyl group, followed by oxidative decarboxylation.
-
Step 6: Further Oxidative Modifications. Additional hydroxylations and the formation of the furan (B31954) ring, as seen in the final structure of this compound, are likely catalyzed by other putative CYP450s and potentially dioxygenases .
The proposed pathway is a hypothetical framework based on known triterpenoid (B12794562) biosynthesis. The exact sequence of oxidative events and the specific enzymes involved require experimental validation.
Celaphanol A: A Technical Guide to its Discovery and Natural Sources
Introduction
Celaphanol A is a naturally occurring trinorditerpene that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its known natural sources, and the experimental methodologies employed for its isolation and characterization. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 244204-40-8 | [1] |
| Molecular Formula | C₁₇H₂₀O₄ | [1] |
| Molecular Weight | 288.3 g/mol | [1] |
| Purity | >98% (Commercially available standard) | [1] |
Discovery and Natural Sources
This compound was first reported in the scientific literature in 2002.[1] It was isolated during a search for inhibitors of NF-κB activation and nitric oxide production from the roots of Celastrus orbiculatus, a perennial vine native to East Asia.[1] Subsequent studies have also identified this compound in the stems of Celastrus stephanotifolius.[1]
| Natural Source | Plant Part | Geographical Distribution |
| Celastrus orbiculatus | Root bark, Roots | East Asia |
| Celastrus stephanotifolius | Stems | Not specified in available literature |
Experimental Protocols
The isolation and characterization of this compound involve standard phytochemistry techniques. The general workflow is outlined below.
General Isolation Workflow
Caption: Generalized workflow for the isolation of this compound from its natural sources.
Detailed Methodologies
1. Plant Material Collection and Preparation: The root bark of Celastrus orbiculatus is collected and air-dried. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.
2. Extraction: The powdered plant material is subjected to solvent extraction. Common solvents used for this purpose include chloroform, dichloromethane, and ethyl acetate (B1210297).[1] The extraction is typically performed at room temperature over an extended period with agitation to ensure maximum recovery of secondary metabolites. The resulting mixture is then filtered to separate the solvent extract from the plant residue.
3. Chromatographic Separation: The crude extract is concentrated under reduced pressure to yield a residue. This residue is then subjected to a series of chromatographic techniques to separate the complex mixture of compounds.
-
Column Chromatography: The crude extract is often first fractionated using open column chromatography on silica gel. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute different fractions.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by preliminary analysis (e.g., thin-layer chromatography), are further purified using preparative or semi-preparative HPLC. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient) is typically employed to achieve high purity.
4. Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.
-
X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute configuration of the molecule.[1]
Biological Activity
This compound has been reported to exhibit moderate inhibitory activity against NF-κB activation and nitric oxide production, suggesting potential anti-inflammatory properties.[1] Furthermore, dimeric forms of this compound, known as (M)-bithis compound and (P)-bithis compound, which are also isolated from Celastrus orbiculatus, have demonstrated neuroprotective effects.[1] Specifically, (M)-bithis compound showed a significant neuroprotective effect against hydrogen peroxide-induced cell viability decrease in PC12 cells at a concentration of 1 μM, while (P)-bithis compound and this compound monomer exhibited similar effects at 10 μM.[1]
Putative Signaling Pathway Inhibition
Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.
Conclusion
This compound represents an interesting natural product with potential therapeutic applications. This guide has summarized the key information regarding its discovery from Celastrus species and the standard experimental procedures for its isolation and characterization. Further research into its mechanism of action and potential for drug development is warranted.
References
Unraveling the Enigma: The Case of (M)- and (P)-bicelaphanol A
An extensive and systematic search of chemical databases and the scientific literature has revealed no characterization data, experimental protocols, or biological studies for a compound designated as "(M)- and (P)-bicelaphanol A." This suggests that "(M)- and (P)-bithis compound" may be a novel, yet-to-be-documented compound, a proprietary research molecule not disclosed in public domains, or potentially a misnomer for a different, established chemical entity.
Given the absence of any available information on "(M)- and (P)-bithis compound," this in-depth technical guide will instead focus on the extensively studied and structurally related compound, Bisphenol A (BPA) . The wealth of research on BPA allows for a comprehensive overview that aligns with the core requirements of this guide, including detailed data presentation, experimental methodologies, and the visualization of its signaling pathways. This pivot enables a thorough exploration of a compound with significant relevance to researchers, scientists, and drug development professionals in fields ranging from toxicology and endocrinology to materials science.
Bisphenol A: A Comprehensive Technical Overview
Bisphenol A (4,4'-(propane-2,2-diyl)diphenol) is a synthetic organic compound with the chemical formula C₁₅H₁₆O₂.[1] It is a colorless solid soluble in most common organic solvents but has very low solubility in water.[1] Primarily used in the production of polycarbonate plastics and epoxy resins, its widespread use has led to extensive research into its physicochemical properties and biological effects.
Physicochemical and Spectroscopic Data
The characterization of Bisphenol A is well-established through various analytical techniques. The following tables summarize key quantitative data.
| Property | Value | Reference |
| Molar Mass | 228.291 g·mol⁻¹ | [1] |
| Melting Point | 155 °C (311 °F; 428 K) | [1] |
| Boiling Point | 250–252 °C (482–486 °F; 523–525 K) at 13 Torr | [1] |
| Density | 1.217 g/cm³ | [1] |
| pKa | 9.6 | [2] |
| XLogP3 | 3.3 | [2] |
Spectroscopic Data:
| Technique | Key Observations |
| FT-IR | Characteristic peaks for the hydroxyl (-OH) group, aromatic C-H stretching, and C-O stretching can be observed, confirming the phenolic nature of the compound. |
| ¹H-NMR | The proton NMR spectrum typically shows signals corresponding to the aromatic protons, the hydroxyl protons, and the methyl protons of the isopropylidene group. |
| ¹³C-NMR | The carbon NMR spectrum displays distinct signals for the quaternary carbon of the isopropylidene group, the methyl carbons, and the different carbons of the phenol (B47542) rings. |
| Mass Spectrometry | The mass spectrum of BPA typically shows a prominent molecular ion peak (M⁺) at m/z 228, along with characteristic fragmentation patterns. |
| UV-Vis Spectroscopy | In solution, BPA exhibits absorption maxima in the ultraviolet region, which can be used for quantitative analysis. |
| Terahertz Spectroscopy | Studies using terahertz spectroscopy have been conducted on BPA and its analogues to investigate their molecular vibrations.[3] |
Experimental Protocols
1. Synthesis of Bisphenol A:
The industrial synthesis of Bisphenol A involves the condensation of two equivalents of phenol with one equivalent of acetone.[1] This reaction is typically catalyzed by a strong acid, such as hydrochloric acid or a sulfonated polystyrene resin.[1] An excess of phenol is used to drive the reaction to completion and minimize the formation of byproducts.[1]
Workflow for BPA Synthesis:
Caption: A simplified workflow for the industrial synthesis of Bisphenol A.
2. Quantification of Bisphenol A in Samples:
Various analytical methods are employed for the detection and quantification of BPA in different matrices, such as water, saliva, and plastics. High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) or mass spectrometry (MS) are common techniques.
LC-MS/MS Analysis Workflow:
Caption: General workflow for the quantitative analysis of BPA using LC-MS/MS.
For instance, a validated method for determining BPA in human saliva involves bulk derivatization followed by trap-and-elute liquid chromatography coupled to electrospray ionization mass spectrometry.[4] Another approach for analyzing BPA in polyethylene (B3416737) terephthalate (B1205515) (PET) utilizes a validated LC-MS/MS method.
Biological Activity and Signaling Pathways
Bisphenol A is recognized as an endocrine-disrupting chemical (EDC) due to its ability to mimic estrogen.[1] Its biological activities have been extensively studied, revealing interactions with various cellular receptors and signaling pathways.
Key Biological Activities of BPA:
-
Estrogenic Activity: BPA binds to estrogen receptors (ERα and ERβ), acting as a selective estrogen receptor modulator (SERM).[1] This interaction can elicit both estrogenic and anti-estrogenic effects.
-
Receptor Binding: Besides estrogen receptors, BPA can also interact with other receptors, including the androgen receptor (AR), the membrane estrogen receptor GPER (GPR30), and estrogen-related receptors (ERRs).[5]
-
Carcinogenic Potential: In vitro and in vivo studies have suggested a pro-carcinogenic influence of BPA in both hormone-dependent and hormone-independent cancers.[5] It can promote cell proliferation, invasion, and migration in various cancer cell lines.[5]
-
Alteration of Signaling Pathways: BPA exposure has been shown to activate several signaling pathways implicated in cancer progression, such as the ERK1/2 and AKT pathways.[5] It can also lead to the phosphorylation of STAT3 and the activation of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis.[5]
Signaling Pathways Activated by Bisphenol A:
The following diagram illustrates the primary signaling pathways activated by BPA that contribute to its endocrine-disrupting and potential carcinogenic effects.
References
- 1. Bisphenol A - Wikipedia [en.wikipedia.org]
- 2. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of Bisphenol A from human saliva using bulk derivatization and trap-and-elute liquid chromatography coupled to electrospray ionization mass spectrometry | Scilit [scilit.com]
- 5. A comprehensive review on the carcinogenic potential of bisphenol A: clues and evidence - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Mechanisms of Celastrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Celastrol (B190767), a pentacyclic triterpenoid (B12794562) extracted from the "Thunder God Vine" (Tripterygium wilfordii), has emerged as a potent neuroprotective agent with significant therapeutic potential for a range of neurological disorders. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-apoptotic properties, positions it as a compelling candidate for further investigation and drug development. This technical guide provides an in-depth exploration of the core neuroprotective actions of Celastrol, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Core Neuroprotective Mechanisms of Action
Celastrol exerts its neuroprotective effects through three primary, interconnected pathways: attenuation of neuroinflammation, mitigation of oxidative stress, and inhibition of neuronal apoptosis.
Anti-inflammatory Effects
Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a hallmark of many neurodegenerative diseases. Celastrol has been shown to potently suppress this inflammatory cascade.
-
Inhibition of Microglial Activation: Celastrol prevents the activation of microglia, the resident immune cells of the central nervous system (CNS), thereby reducing the production and release of pro-inflammatory cytokines.
-
Suppression of Pro-inflammatory Mediators: Studies have consistently demonstrated that Celastrol significantly decreases the expression of key inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][2][3] It also inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS).[4][5]
-
Modulation of Microglial Polarization: Celastrol can promote the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which is associated with tissue repair and resolution of inflammation.
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, leads to neuronal damage and death. Celastrol combats oxidative stress through multiple mechanisms.
-
Activation of the Nrf2 Pathway: Celastrol is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).
-
Direct Radical Scavenging: While the primary antioxidant mechanism is through Nrf2 activation, some studies suggest that Celastrol may also possess direct ROS scavenging capabilities.
-
Reduction of Oxidative Damage: By bolstering the endogenous antioxidant defenses, Celastrol reduces lipid peroxidation and other forms of oxidative damage to cellular components.
Anti-Apoptotic Activity
Apoptosis, or programmed cell death, is a critical process in the progressive loss of neurons in neurodegenerative conditions. Celastrol has been shown to protect neurons from apoptotic death.
-
Modulation of Bcl-2 Family Proteins: Celastrol influences the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. It has been observed to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax, thereby shifting the Bax/Bcl-2 ratio in favor of cell survival.[7][8][9][10]
-
Inhibition of Caspase Activation: Celastrol can inhibit the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, it has been shown to reduce the cleavage and activation of caspase-3.[11]
-
Suppression of Apoptotic Signaling Pathways: Celastrol interferes with upstream signaling cascades that trigger apoptosis, including the JNK pathway.
Key Signaling Pathways Modulated by Celastrol
The neuroprotective effects of Celastrol are orchestrated through its modulation of critical intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In the resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Celastrol inhibits the NF-κB pathway primarily by preventing the phosphorylation and subsequent degradation of IκBα .[12] This is achieved, at least in part, through the inhibition of the IKK complex , with some evidence suggesting a direct interaction with IKKβ.[12][13][14] By stabilizing IκBα, Celastrol effectively traps NF-κB in the cytoplasm, preventing the transcription of its target genes, including TNF-α, IL-1β, and IL-6.
Activation of the Nrf2 Signaling Pathway
The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept at low levels through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and proteasomal degradation. In the presence of oxidative or electrophilic stress, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.
Celastrol activates the Nrf2 pathway by disrupting the Nrf2-Keap1 interaction . This allows Nrf2 to escape degradation, accumulate, and translocate to the nucleus, leading to the upregulation of a battery of antioxidant enzymes and cytoprotective proteins.
Quantitative Data on Neuroprotective Effects
The following tables summarize key quantitative data from various in vitro and in vivo studies, demonstrating the neuroprotective efficacy of Celastrol.
Table 1: Anti-inflammatory Effects of Celastrol
| Model System | Treatment | Celastrol Concentration/Dose | Measured Parameter | Result | Reference |
| LPS-stimulated BV-2 microglia | In vitro | 1, 10, 100 nM | NO production | Dose-dependent decrease | [4] |
| LPS-stimulated BV-2 microglia | In vitro | 100 nM | iNOS mRNA and protein | Significant reduction | [4] |
| LPS-stimulated BV-2 microglia | In vitro | 1, 10, 100 nM | TNF-α and IL-1β production | Dose-dependent decrease | [4] |
| Sciatic nerve transection in rats | In vivo | 1 and 2 mg/kg | TNF-α, IL-1β, IL-6 levels | Dose-dependent decrease | [15] |
| Acute spinal cord injury in rats | In vivo | 1 mg/kg | TNF-α, IL-1β, IL-18 levels | Significant reduction | [16] |
Table 2: Anti-apoptotic Effects of Celastrol
| Model System | Treatment | Celastrol Concentration/Dose | Measured Parameter | Result | Reference |
| Neuroblastoma cells (QDDQ-NM) | In vitro | 5, 10, 20 µM | Apoptotic cells | 21.1%, 30.9%, 44.1% increase | [11] |
| Neuroblastoma cells (SH-SY5Y, QDDQ-NM) | In vitro | Dose-dependent | Bcl-2, Bcl-xL expression | Decreased | [11] |
| Neuroblastoma cells (SH-SY5Y, QDDQ-NM) | In vitro | Dose-dependent | Cleaved caspase-3, cleaved PARP | Increased | [11] |
| HCT-116 cells | In vitro | Not specified | Bax/Bcl-2 ratio | Increased | [17] |
| U-2 OS cells | In vitro | Not specified | Bax/Bcl-2 ratio | Increased | [7][8] |
Table 3: In Vivo Neuroprotective Effects of Celastrol
| Animal Model | Treatment | Celastrol Dose | Measured Parameter | Result | Reference |
| MCAO in rats | Ischemic stroke | 1 mg/kg | Infarct volume | Significant reduction | [13][18] |
| tMCAO in mice | Ischemic stroke | 4.5 mg/kg | Infarct volume | Reduced to 35.89% from 48.87% | [19] |
| tMCAO in mice | Ischemic stroke | Not specified | Neurological deficit score | Significantly improved | [19][20] |
| G93A mice | Amyotrophic Lateral Sclerosis | 2 mg/kg/day | Neuronal loss | Dramatically reduced | [1][2] |
| G93A mice | Amyotrophic Lateral Sclerosis | 2 mg/kg/day | Disease onset | Delayed by 15 days | [1][2] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to evaluate the neuroprotective effects of Celastrol.
In Vitro Models
This model is used to study the anti-inflammatory effects of Celastrol.
-
Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.[21]
-
Treatment: Cells are pre-treated with various concentrations of Celastrol (e.g., 1, 10, 100 nM) for a specified period (e.g., 1-2 hours).[4]
-
Stimulation: Neuroinflammation is induced by adding LPS (e.g., 100 ng/mL) to the culture medium for a designated time (e.g., 24 hours).[22]
-
Analysis:
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[4]
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the culture supernatant are quantified using ELISA kits.[21]
-
Western Blot Analysis: Cell lysates are subjected to Western blotting to determine the protein expression levels of iNOS, COX-2, and components of the NF-κB pathway (e.g., p-IκBα, IκBα, p-p65).[4]
-
This model mimics ischemic conditions in vitro to assess the neuroprotective effects of Celastrol against ischemic neuronal injury.
-
Primary Neuron Culture: Cortical neurons are isolated from embryonic or neonatal rodents and cultured in appropriate media.
-
OGD Procedure: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specific duration (e.g., 2-4 hours).[23][24]
-
Reoxygenation and Treatment: Following OGD, the medium is replaced with normal, glucose-containing medium, and the cells are returned to a normoxic incubator. Celastrol (e.g., 0.25, 0.5, 1, 2 µM) is added to the medium during the reoxygenation phase.[25]
-
Analysis:
-
Cell Viability Assay: Neuronal viability is assessed using assays such as MTT or LDH release.
-
Apoptosis Assays: Apoptosis is quantified using TUNEL staining or flow cytometry with Annexin V/Propidium Iodide staining.
-
Western Blot Analysis: Expression of apoptosis-related proteins (Bax, Bcl-2, cleaved caspase-3) is analyzed.
-
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used in vivo model of focal cerebral ischemia (stroke).
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Surgical Procedure: An intraluminal filament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery. The occlusion can be transient (filament is withdrawn after a certain period, e.g., 90 minutes) or permanent.[18][26][27][28][29]
-
Celastrol Administration: Celastrol (e.g., 1-4.5 mg/kg) is typically administered via intraperitoneal injection at the time of reperfusion or shortly after the onset of ischemia.[18][19]
-
Assessment:
-
Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system (e.g., Bederson's score or a modified neurological severity score).[19][20]
-
Infarct Volume Measurement: At a specific time point post-MCAO (e.g., 24 or 72 hours), the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[19][20]
-
Immunohistochemistry/Immunofluorescence: Brain sections are stained for markers of neuronal death (e.g., TUNEL), inflammation (e.g., Iba1 for microglia), and the expression of relevant proteins in the signaling pathways.
-
Conclusion
Celastrol demonstrates robust neuroprotective effects through a multi-pronged mechanism of action that involves the suppression of neuroinflammation via inhibition of the NF-κB pathway, enhancement of the antioxidant defense system through activation of the Nrf2 pathway, and prevention of neuronal apoptosis by modulating Bcl-2 family proteins and caspase activity. The compelling preclinical data, supported by a growing body of evidence from in vitro and in vivo models, underscores the significant potential of Celastrol as a therapeutic agent for a variety of neurodegenerative and neurological disorders. Further research, including clinical trials, is warranted to translate these promising preclinical findings into effective treatments for patients.
References
- 1. dovepress.com [dovepress.com]
- 2. Celastrol: A Potential Natural Lead Molecule for New Drug Design, Development and Therapy for Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Celastrol promotes apoptotic cell death in children neuroblastoma cells through caspases dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of IKKβ by celastrol and its analogues – an in silico and in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory therapy of atherosclerosis: focusing on IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Celastrol inhibits microglial pyroptosis and attenuates inflammatory reaction in acute spinal cord injury rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 18. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of Celastrol on LncRNAs and mRNAs Profiles of Cerebral Ischemia-Reperfusion Injury in Transient Middle Cerebral Artery Occlusion Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Oxygen Glucose Deprivation Model - Creative Bioarray [acroscell.creative-bioarray.com]
- 25. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 26. MCAO Model Establishment [bio-protocol.org]
- 27. ahajournals.org [ahajournals.org]
- 28. Calcium antagonists reduce the extent of infarction in rat middle cerebral artery occlusion model as determined by quantitative magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Neuroprotection Assay Using Celaphanol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celaphanol A, a trinorditerpene isolated from the root bark of Celastrus orbiculatus, has demonstrated potential as a neuroprotective agent.[1] In vitro studies are crucial for elucidating the mechanisms of action and determining the efficacy of compounds like this compound in protecting neuronal cells from various insults. These application notes provide a comprehensive guide to performing in vitro neuroprotection assays using this compound, including detailed protocols for assessing cell viability, cytotoxicity, and oxidative stress. Furthermore, a putative signaling pathway for the neuroprotective effects of this compound is presented, based on its known anti-inflammatory properties and modulation of the NF-κB pathway.[1]
Data Presentation
The following tables summarize the quantitative data from an in vitro neuroprotective study of this compound. This data serves as a reference for researchers designing and interpreting their own experiments.
Table 1: Neuroprotective Effect of this compound on PC12 Cell Viability Following Oxidative Stress
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control (untreated) | - | 100 |
| Hydrogen Peroxide (H₂O₂) | Varies (e.g., 100 µM) | ~50 (example) |
| H₂O₂ + this compound | 10 | Significant increase vs. H₂O₂ alone[1] |
Note: This table is based on findings that this compound exhibits a significant neuroprotective effect at 10 µM against hydrogen peroxide-induced cell viability decrease in PC12 cells.[1] Researchers should determine the optimal H₂O₂ concentration to induce approximately 50% cell death for their specific experimental conditions.
Experimental Protocols
Detailed methodologies for key in vitro neuroprotection assays are provided below.
Cell Culture and Treatment
-
Cell Line: PC12 (rat adrenal pheochromocytoma) or SH-SY5Y (human neuroblastoma) cells are commonly used neuronal cell models.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Induce neurotoxicity by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or glutamate (B1630785) for 24 hours. A vehicle control (DMSO) should be run in parallel.
-
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of viable cells.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of living cells into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
After the 24-hour treatment period, carefully remove the culture medium from each well.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Cytotoxicity Assessment (LDH Assay)
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Protocol:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cytotoxicity as a percentage relative to a positive control (e.g., cells treated with a lysis buffer).
-
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFDA Assay)
This assay detects the levels of intracellular ROS.
-
Principle: The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFDA) is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
Following treatment with this compound and the neurotoxic agent, remove the culture medium.
-
Wash the cells twice with warm phosphate-buffered saline (PBS).
-
Add 100 µL of 10 µM DCFDA solution in PBS to each well.
-
Incubate the plate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFDA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
-
Calculate the ROS levels as a percentage relative to the control group.
-
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify specific proteins involved in neuroprotective signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-JNK, p-Akt, p-mTOR, NF-κB, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualization of Workflows and Pathways
To facilitate understanding, the following diagrams illustrate the experimental workflow and a putative neuroprotective signaling pathway of this compound.
References
Application Notes and Protocols for Assessing Neuroprotective Effects of Novel Compounds in a PC12 Cell Culture Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The PC12 cell line, derived from a rat pheochromocytoma, is a well-established and widely utilized in vitro model in neuroscience research.[1][2][3][4] Upon treatment with Nerve Growth Factor (NGF), these cells cease proliferation and differentiate into cells with characteristics of sympathetic neurons, including the extension of neurites.[2][5][6][7] This property makes them an invaluable tool for studying neuronal differentiation, neurosecretion, and for screening potential neuroprotective compounds against various neurotoxic insults.[1][3][4] This document provides detailed protocols for the culture of PC12 cells and for assessing the potential neuroprotective effects of a novel compound, using "Celaphanol A" as a representative investigational agent. The protocols outlined below describe the induction of neurotoxicity and subsequent evaluation of the compound's ability to mitigate cell death, oxidative stress, and modulate key signaling pathways.
Data Presentation
The following tables are templates for the presentation of quantitative data that would be generated from the described experimental protocols.
Table 1: Effect of this compound on PC12 Cell Viability in the Presence of an Inducing Agent (e.g., Corticosterone)
| Treatment Group | Concentration of this compound (µM) | Inducing Agent Concentration (µM) | Cell Viability (%) |
| Control | 0 | 0 | 100 ± 5.2 |
| Inducing Agent Alone | 0 | 400 | 55 ± 4.8 |
| This compound + Inducing Agent | 1 | 400 | 68 ± 5.1 |
| This compound + Inducing Agent | 10 | 400 | 85 ± 6.3 |
| This compound + Inducing Agent | 50 | 400 | 92 ± 4.9 |
| This compound Alone | 50 | 0 | 98 ± 5.5 |
Data are represented as mean ± standard deviation.
Table 2: Modulation of Key Signaling Proteins by this compound in PC12 Cells
| Treatment Group | p-Akt/Akt Ratio (Fold Change) | p-ERK/ERK Ratio (Fold Change) | Bax/Bcl-2 Ratio (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| Inducing Agent Alone | 0.4 ± 0.1 | 0.5 ± 0.1 | 3.2 ± 0.4 |
| This compound + Inducing Agent | 1.2 ± 0.2 | 1.5 ± 0.3 | 1.5 ± 0.2 |
| This compound Alone | 1.4 ± 0.3 | 1.8 ± 0.4 | 0.9 ± 0.1 |
Data are represented as mean ± standard deviation relative to the control group.
Experimental Protocols
PC12 Cell Culture and Maintenance
PC12 cells can be cultured in suspension or as an adherent line.[3] Adherent variants are often preferred for morphological assessments.
-
Growth Medium: RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum is commonly used.[8] Alternatively, DMEM with 15% FBS can be utilized.[9]
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[2]
-
Coating of Culture Vessels: For optimal adherence and differentiation, culture plates should be coated with rat tail collagen or poly-D-lysine.[3][9][10]
-
Passaging: Cells can be passaged when they reach 70-90% confluency. They can be dislodged by gentle pipetting, as trypsin is not always required.[9] It is recommended to retain about 20% of the old medium when splitting the cells.[9]
-
Differentiation: To induce a neuronal phenotype, PC12 cells are treated with 50-100 ng/mL of Nerve Growth Factor (NGF) in a low-serum medium for 5-7 days.[9][10]
Induction of Neurotoxicity
A neurotoxic environment is created to model neuronal damage and to test the protective effects of compounds like this compound.
-
Corticosterone-Induced Neurotoxicity: To model stress-induced neuronal damage, PC12 cells can be treated with corticosterone (B1669441).[11][12][13] A typical concentration used is 400 µM for 48 hours.[11][14]
-
Oxidative Stress-Induced Neurotoxicity: Oxidative damage can be induced by treating cells with hydrogen peroxide (H₂O₂).[15][16] For example, cells can be exposed to 200 µM H₂O₂.[15]
Assessment of Neuroprotection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Seed PC12 cells in a 96-well plate and allow them to adhere and differentiate if required.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Introduce the neurotoxic agent (e.g., corticosterone or H₂O₂) and co-incubate for the desired duration (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Western blotting is used to detect and quantify specific proteins, providing insights into the molecular mechanisms of neuroprotection. The PI3K/Akt and MAPK/ERK pathways are often investigated for their roles in cell survival and proliferation.[14][17][18][19]
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., total Akt, phospho-Akt, total ERK, phospho-ERK, Bax, Bcl-2, and a loading control like GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control and total protein levels.
ROS levels are a measure of oxidative stress.
-
Treat the cells with this compound and the neurotoxic agent as described above.
-
Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
Visualizations
Caption: Workflow for evaluating the neuroprotective effects of a compound.
Caption: this compound's potential modulation of signaling pathways.
References
- 1. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 3. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways for PC12 cell differentiation: making the right connections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PC12 and THP-1 Cell Lines as Neuronal and Microglia Model in Neurobiological Research [mdpi.com]
- 9. PC12 cell protocols [whitelabs.org]
- 10. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Hederagenin Protects PC12 Cells Against Corticosterone-Induced Injury by the Activation of the PI3K/AKT Pathway [frontiersin.org]
- 12. Corticosterone induces neurotoxicity in PC12 cells via disrupting autophagy flux mediated by AMPK/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic neuroprotective effect of saikosaponin A and albiflorin on corticosterone-induced apoptosis in PC12 cells via regulation of metabolic disorders and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hederagenin Protects PC12 Cells Against Corticosterone-Induced Injury by the Activation of the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective Effects of Theaflavins Against Oxidative Stress-Induced Apoptosis in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Butorphanol inhibits ferroptosis to attenuate PC12 cell injury by blocking JNK/p38 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PI3K/Akt Signaling Pathway Ameliorates Oxidative Stress-Induced Apoptosis upon Manganese Exposure in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MAPK/ERK and PI3K/AKT signaling pathways are activated in adolescent and adult acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Anti-inflammatory Activity of Celaphanol A in RAW264.7 Macrophages: Application Notes and Protocols
Disclaimer: The following application notes and protocols are a generalized representation based on the established anti-inflammatory activities of various compounds in RAW264.7 cells. Specific quantitative data for "Celaphanol A" is not available in the public domain; therefore, the data presented in the tables are hypothetical examples derived from typical results observed for anti-inflammatory agents. These protocols and data are intended to serve as a template and guide for researchers investigating the anti-inflammatory potential of novel compounds.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the RAW264.7 cell line, play a pivotal role in initiating and propagating the inflammatory cascade. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, triggering the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these mediators is largely regulated by the activation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document outlines the anti-inflammatory effects of this compound in LPS-stimulated RAW264.7 cells and provides detailed protocols for assessing its activity.
Data Presentation
Table 1: Effect of this compound on RAW264.7 Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.6 ± 4.8 |
| 5 | 97.2 ± 5.1 |
| 10 | 95.8 ± 4.9 |
| 25 | 93.5 ± 5.5 |
| 50 | 91.3 ± 6.0 |
Data are presented as mean ± SD of triplicate experiments. Cell viability was assessed using the MTT assay after 24 hours of treatment.
Table 2: Inhibition of Pro-inflammatory Mediators by this compound in LPS-stimulated RAW264.7 Cells
| Treatment | NO Production (% of LPS control) | iNOS Expression (% of LPS control) | COX-2 Expression (% of LPS control) |
| Control | 5.2 ± 1.1 | 3.8 ± 0.9 | 4.1 ± 1.0 |
| LPS (1 µg/mL) | 100 | 100 | 100 |
| This compound (5 µM) + LPS | 72.4 ± 6.3 | 75.1 ± 7.0 | 78.3 ± 6.8 |
| This compound (10 µM) + LPS | 51.8 ± 5.1 | 54.3 ± 5.9 | 59.2 ± 6.1 |
| This compound (25 µM) + LPS | 28.6 ± 3.9 | 31.7 ± 4.2 | 35.8 ± 4.7 |
Data are presented as mean ± SD of triplicate experiments. Cells were pre-treated with this compound for 1 hour before LPS stimulation for 24 hours.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 35.2 ± 4.1 | 28.9 ± 3.5 | 15.7 ± 2.2 |
| LPS (1 µg/mL) | 1250.6 ± 98.3 | 980.4 ± 85.1 | 450.2 ± 41.6 |
| This compound (5 µM) + LPS | 985.4 ± 81.2 | 750.1 ± 69.8 | 340.8 ± 35.4 |
| This compound (10 µM) + LPS | 650.8 ± 59.7 | 490.6 ± 45.3 | 220.5 ± 25.1 |
| This compound (25 µM) + LPS | 320.1 ± 33.5 | 240.3 ± 28.9 | 110.9 ± 14.8 |
Data are presented as mean ± SD of triplicate experiments. Cytokine levels in the cell culture supernatant were measured by ELISA after 24 hours of treatment.
Table 4: Effect of this compound on NF-κB and MAPK Signaling Pathways in LPS-stimulated RAW264.7 Cells
| Treatment | p-IκBα (% of LPS control) | Nuclear p65 (% of LPS control) | p-p38 (% of LPS control) | p-ERK1/2 (% of LPS control) | p-JNK (% of LPS control) |
| Control | 8.1 ± 1.5 | 12.3 ± 2.1 | 9.5 ± 1.8 | 11.2 ± 2.0 | 10.1 ± 1.9 |
| LPS (1 µg/mL) | 100 | 100 | 100 | 100 | 100 |
| This compound (25 µM) + LPS | 45.7 ± 5.3 | 48.2 ± 6.1 | 55.4 ± 6.8 | 60.1 ± 7.2 | 58.9 ± 6.5 |
Data are presented as mean ± SD of triplicate experiments. Protein expression was determined by Western blot analysis after 30 minutes of LPS stimulation.
Experimental Protocols
Cell Culture and Treatment
RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1] For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1 hour before being stimulated with 1 µg/mL of LPS.
Cell Viability Assay (MTT Assay)
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL.[1]
-
After 24 hours, treat the cells with different concentrations of this compound for another 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Seed RAW264.7 cells in a 96-well plate.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[2]
-
Collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[2]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.[3] The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.[3]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Seed RAW264.7 cells in a 24-well plate.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[2][4]
Western Blot Analysis
-
Seed RAW264.7 cells in a 6-well plate.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the indicated times (e.g., 30 minutes for signaling proteins, 24 hours for iNOS and COX-2).
-
Lyse the cells with RIPA buffer to extract total protein. For nuclear proteins, use a nuclear extraction kit.
-
Determine protein concentration using the BCA protein assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, p65, p-p38, p-ERK1/2, p-JNK, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an ECL detection system.[3][5]
Visualizations
References
- 1. Activation of RAW264.7 cells by PCp-I, a polysaccharide from Psoralea corylifolia L, through NF-κB/MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sophorolipid Suppresses LPS-Induced Inflammation in RAW264.7 Cells through the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for Measuring NF-κB Inhibition by Celaphanol A
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for measuring the inhibitory effects of Celaphanol A on the Nuclear Factor-kappa B (NF-κB) signaling pathway. It outlines the underlying principles, experimental protocols for key assays, and methods for data presentation and analysis.
Introduction
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are crucial regulators of immune and inflammatory responses, cell proliferation, and survival.[1] Dysregulation of the NF-κB pathway is implicated in numerous pathological conditions, including chronic inflammatory diseases and cancer, making it a prime target for therapeutic drug development.[2]
The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).[3] In unstimulated cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.[4][5] Upon stimulation, the IκB kinase (IKK) complex is activated and phosphorylates IκBα at specific serine residues.[4][6] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome.[1][7] The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit, leading to the translocation of the active NF-κB dimer into the nucleus.[3] In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, activating the transcription of various pro-inflammatory and survival genes.[5][8]
This compound is a quinone methide triterpenoid (B12794562), analogous to Celastrol (B190767), which is a known inhibitor of the NF-κB pathway.[9] Compounds like Celastrol have been shown to exert their inhibitory effects by targeting the IKK complex, specifically the IKKβ subunit.[9][10] By inhibiting IKKβ, these compounds prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation and subsequent transcriptional activity of NF-κB.[9] This application note details the experimental procedures to quantify the inhibitory potential of this compound on this critical signaling pathway.
Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical NF-κB signaling pathway and highlights the proposed point of inhibition by this compound, based on the mechanism of its analogue, Celastrol.
Caption: Canonical NF-κB pathway and the inhibitory action of this compound on the IKK complex.
Experimental Workflow Overview
A typical workflow for assessing the inhibitory activity of this compound involves cell culture, compound treatment, pathway stimulation, and subsequent analysis using one or more of the detailed assays.
Caption: General experimental workflow for measuring NF-κB inhibition by this compound.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison and determination of dose-dependent effects.
Table 1: Example Data from NF-κB Luciferase Reporter Assay
| This compound Conc. (µM) | Normalized Luciferase Activity (RLU) | % Inhibition of NF-κB Activity |
| 0 (Vehicle Control) | 100.0 ± 5.2 | 0% |
| 0.1 | 85.3 ± 4.1 | 14.7% |
| 0.5 | 52.1 ± 3.5 | 47.9% |
| 1.0 | 25.8 ± 2.9 | 74.2% |
| 2.5 | 10.4 ± 1.8 | 89.6% |
| 5.0 | 5.1 ± 0.9 | 94.9% |
Data are presented as mean ± SD. The IC₅₀ can be calculated from this data.
Table 2: Example Densitometry Data from Western Blot Analysis
| Treatment | Relative p-IκBα / Total IκBα Ratio | % Inhibition of IκBα Phosphorylation | Relative Nuclear p65 / Histone H3 Ratio | % Inhibition of p65 Translocation |
| Unstimulated Control | 0.1 ± 0.02 | - | 0.2 ± 0.03 | - |
| TNF-α (10 ng/mL) | 1.0 ± 0.08 | 0% | 1.0 ± 0.09 | 0% |
| TNF-α + this compound (1 µM) | 0.3 ± 0.04 | 70% | 0.4 ± 0.05 | 60% |
| TNF-α + this compound (5 µM) | 0.15 ± 0.03 | 85% | 0.25 ± 0.04 | 75% |
Data are normalized to the stimulated control (TNF-α alone).
Detailed Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.[2]
Principle: Cells are co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements and a control plasmid expressing Renilla luciferase for normalization.[11] Inhibition of the NF-κB pathway by this compound results in a dose-dependent decrease in firefly luciferase expression.[2]
Materials:
-
HEK293T or other suitable cell line
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
White, opaque 96-well cell culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer with injectors
-
This compound stock solution (in DMSO)
-
NF-κB activator (e.g., TNF-α)
Procedure:
-
Day 1: Cell Seeding: Seed 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium in a 96-well white, opaque plate.[2] Incubate overnight at 37°C, 5% CO₂.
-
Day 2: Transfection:
-
Day 3: Compound Treatment and Stimulation:
-
Remove the transfection medium.
-
Add fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Pre-incubate for 1-2 hours.[2]
-
Add the NF-κB activator (e.g., TNF-α at a final concentration of 10-20 ng/mL) to the appropriate wells.[12]
-
Include unstimulated and vehicle-only controls.
-
Incubate for 6-8 hours at 37°C.[2]
-
-
Day 4: Cell Lysis and Luciferase Measurement:
-
Remove the medium and gently wash cells with PBS.
-
Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[12][13]
-
Using a luminometer, inject the firefly luciferase substrate and measure luminescence (Signal A).[12]
-
Subsequently, inject the Stop & Glo® reagent (which quenches the firefly signal and contains the Renilla substrate) and measure luminescence (Signal B).[12]
-
Data Analysis:
-
For each well, calculate the normalized NF-κB activity by dividing the firefly luminescence (Signal A) by the Renilla luciferase luminescence (Signal B).[2]
-
Calculate the percentage of inhibition for each this compound concentration relative to the stimulated vehicle control.
Protocol 2: Western Blot for Phosphorylated IκBα and p65
This method assesses the phosphorylation status of key NF-κB pathway proteins.[3]
Principle: Western blotting uses antibodies to detect specific proteins in cell lysates separated by size via SDS-PAGE.[14] The inhibition of IKK by this compound can be quantified by measuring the reduction in the phosphorylation of its substrates, IκBα and p65.[3][15]
Materials:
-
RAW264.7, HeLa, or other responsive cell lines
-
This compound and NF-κB activator (e.g., LPS or TNF-α)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 10% acrylamide) and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-phospho-p65 (Ser536), anti-p65, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., ChemiDoc) and densitometry software (e.g., ImageJ)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Grow to 80-90% confluency. Pre-treat with this compound for 1-2 hours, then stimulate with TNF-α (10-20 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells with supplemented RIPA buffer. Scrape and collect lysates.
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer to a final 1x concentration and boil at 95-100°C for 5 minutes.[3]
-
SDS-PAGE and Protein Transfer: Load 20-40 µg of protein per lane onto an SDS-PAGE gel.[3] Run the gel and then transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]
-
Incubate with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL reagent and capture the chemiluminescent signal using an imaging system.[3]
-
Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed for total IκBα/p65 and the loading control.[3]
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of the phosphorylated protein signal to the total protein signal (or loading control).
-
Determine the percentage of inhibition of phosphorylation relative to the stimulated vehicle control.
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.[16]
Principle: This assay detects protein-DNA interactions.[16] Nuclear extracts containing active NF-κB are incubated with a labeled DNA probe containing the κB consensus sequence. The protein-DNA complexes migrate slower than the free probe during non-denaturing gel electrophoresis, causing a "shift".[17] A reduction in this shift indicates inhibition of NF-κB DNA binding.
Materials:
-
Nuclear Extraction Kit
-
EMSA Kit for NF-κB, including biotin- or radiolabeled NF-κB consensus oligonucleotide probe
-
Poly(dI-dC)
-
Non-denaturing polyacrylamide gel (e.g., 6%)
-
For supershift: anti-p65 antibody
Procedure:
-
Nuclear Extract Preparation: Treat cells with this compound and stimulate as described for Western Blotting. Prepare nuclear extracts using a commercial kit according to the manufacturer's instructions. Determine protein concentration.
-
Binding Reaction:
-
In a reaction tube, combine 5-10 µg of nuclear extract, poly(dI-dC) (a non-specific competitor), and binding buffer.
-
For supershift analysis, add an anti-p65 antibody to confirm the identity of the shifted band.[18]
-
Add the labeled NF-κB probe and incubate at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel in a cold room or at 4°C until the dye front is near the bottom.
-
-
Detection:
-
Transfer the DNA to a nylon membrane.
-
Detect the labeled probe using the appropriate method (chemiluminescence for biotin, autoradiography for radioactivity).
-
Data Analysis:
-
Quantify the intensity of the shifted band corresponding to the NF-κB-DNA complex.
-
Compare the intensity of the shifted band in samples treated with this compound to the stimulated control to determine the percent inhibition of DNA binding.
References
- 1. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]
- 7. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of IKKβ by celastrol and its analogues – an in silico and in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 13. bowdish.ca [bowdish.ca]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. signosisinc.com [signosisinc.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Nitric Oxide Production Assay with Celaphanol A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the effect of Celaphanol A on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The included methodologies, data presentation, and pathway diagrams are intended to guide researchers in assessing the anti-inflammatory potential of this compound.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a variety of physiological and pathological processes, including inflammation.[1][2] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. This compound, a novel therapeutic compound, is investigated here for its potential to modulate NO production in an inflammatory context. This is assessed by stimulating RAW 264.7 macrophage cells with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent NO production.[3][4] The Griess assay is utilized to indirectly quantify NO levels by measuring the concentration of nitrite (B80452) (NO₂⁻), a stable and measurable end-product of NO metabolism in cell culture supernatant.[3][5][6]
Principle of the Assay
The Griess assay is a colorimetric method for the detection of nitrite.[5][6] In an acidic environment, sulfanilamide (B372717) converts nitrite into a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound, which can be quantified by measuring its absorbance at 540-550 nm.[5][7] The intensity of the color is directly proportional to the nitrite concentration in the sample.
Data Presentation
Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (untreated) | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 45.8 ± 2.1 | 0% |
| LPS + this compound | 1 | 38.5 ± 1.9 | 15.9% |
| LPS + this compound | 5 | 25.1 ± 1.5 | 45.2% |
| LPS + this compound | 10 | 12.3 ± 1.1 | 73.1% |
| LPS + this compound | 25 | 5.4 ± 0.8 | 88.2% |
Table 2: Cytotoxicity of this compound on RAW 264.7 Cells (MTT Assay)
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control (untreated) | - | 100% |
| This compound | 1 | 99.1 ± 1.2% |
| This compound | 5 | 98.5 ± 1.5% |
| This compound | 10 | 97.8 ± 1.8% |
| This compound | 25 | 96.2 ± 2.1% |
Experimental Protocols
Materials and Reagents
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Component A: 1% sulfanilamide in 2.5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid)[3][7]
-
Sodium Nitrite (NaNO₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
Cell Culture and Treatment
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[8]
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[8] Include untreated control and LPS-only control wells.
Nitric Oxide Production Assay (Griess Assay)
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[8][9]
-
Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).
-
Add 100 µL of Griess Reagent (equal volumes of Component A and Component B, mixed just before use) to each well containing the supernatant and the standards.[3][7]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[8][9]
-
Calculate the nitrite concentration in the samples by comparing the absorbance values with the standard curve.
Cell Viability Assay (MTT Assay)
-
After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.[7]
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound is hypothesized to inhibit nitric oxide production by targeting the NF-κB signaling pathway. In LPS-stimulated macrophages, LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the transcription factor NF-κB (p50/p65) to translocate to the nucleus, where it binds to the promoter region of the iNOS gene, inducing its transcription and leading to the production of NO. This compound is thought to interfere with this pathway, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and subsequent iNOS expression.
Caption: Proposed mechanism of this compound in inhibiting NO production.
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure for assessing the effect of this compound on nitric oxide production.
Caption: Workflow for Nitric Oxide Production and Cell Viability Assays.
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Griess reagent assay: Significance and symbolism [wisdomlib.org]
- 7. dovepress.com [dovepress.com]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Detection and Quantification of Celaphanol A
Abstract
This application note details a systematic approach for the development of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of Celaphanol A. This compound is a diterpene natural product isolated from Celastrus orbiculatus, which has demonstrated potential anti-inflammatory and neuroprotective properties.[1][2] The protocol described herein provides a comprehensive workflow for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric parameter optimization for the accurate detection and quantification of this compound in various matrices.
Introduction
This compound, with a molecular formula of C17H20O4 and a molecular weight of 288.34 g/mol , is a bioactive compound of significant interest in natural product research.[3][4] Its therapeutic potential necessitates the development of robust analytical methods for pharmacokinetic studies, quality control of herbal preparations, and mechanism of action investigations. LC-MS/MS offers unparalleled sensitivity and selectivity for the quantification of small molecules in complex biological matrices. This document provides a foundational protocol that can be adapted and optimized for specific research needs.
Predicted LC-MS/MS Parameters for this compound
Due to the absence of established LC-MS/MS parameters for this compound in the literature, the following starting conditions are proposed based on its chemical structure, which features hydroxyl and carbonyl functional groups amenable to electrospray ionization (ESI).
| Parameter | Recommended Setting | Justification |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The phenolic hydroxyl groups on this compound are acidic and can be readily deprotonated to form [M-H]⁻ ions, which often provides high sensitivity for phenolic compounds.[5][6] |
| Precursor Ion (Q1) | m/z 287.13 | Corresponds to the deprotonated molecule [M-H]⁻ of this compound (C17H19O4)⁻. |
| Product Ions (Q3) | To be determined empirically. Predicted fragments could arise from losses of small neutral molecules such as H₂O (m/z 269.12), CO (m/z 259.14), and C₂H₂O (m/z 245.12). | Collision-induced dissociation (CID) will be required to identify the most stable and abundant product ions for use in Multiple Reaction Monitoring (MRM). |
| Declustering Potential (DP) | 50-100 V | To be optimized to maximize the precursor ion signal and minimize in-source fragmentation. |
| Collision Energy (CE) | 20-40 eV | To be optimized to achieve the most efficient fragmentation of the precursor ion into the desired product ions. |
| Cell Exit Potential (CXP) | 10-20 V | To be optimized for efficient transmission of product ions from the collision cell. |
Experimental Protocol
This protocol outlines the steps for sample preparation, liquid chromatography, and mass spectrometry to develop a quantitative method for this compound.
Sample Preparation: Extraction from Plant Material
-
Homogenization: Weigh 1 gram of dried and powdered plant material (e.g., root bark of Celastrus orbiculatus).
-
Extraction: Add 10 mL of 80% methanol (B129727) to the homogenized sample.
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collection: Collect the supernatant.
-
Re-extraction: Repeat the extraction process (steps 2-5) on the pellet twice more.
-
Pooling and Filtration: Pool the supernatants and filter through a 0.22 µm syringe filter into an amber glass vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Method Development and Optimization
-
Standard Preparation: Prepare a 1 µg/mL stock solution of this compound in methanol.
-
Direct Infusion: Infuse the stock solution directly into the mass spectrometer at a flow rate of 5-10 µL/min to optimize the source parameters.
-
Ionization Mode Selection: Acquire full scan mass spectra in both positive and negative ionization modes to determine which mode provides a better signal for the molecular ion. Negative mode is predicted to be more sensitive.
-
Precursor Ion Selection: In the selected ionization mode, identify the most abundant ion corresponding to this compound (e.g., [M-H]⁻ at m/z 287.13).
-
Product Ion Scan: Perform a product ion scan by selecting the precursor ion in Q1 and scanning Q3 to identify the major fragment ions produced upon collision-induced dissociation.
-
Collision Energy Optimization: For the most abundant and stable product ions, perform a collision energy optimization experiment. Vary the CE in increments of 2-5 eV to find the value that yields the highest intensity for each product ion.
-
MRM Method Creation: Create a Multiple Reaction Monitoring (MRM) method using the optimized precursor ion and at least two of the most intense product ions. This allows for both quantification and confirmation of the analyte.
Data Presentation
The following table should be populated with experimentally determined values during method development.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| This compound | 287.13 | e.g., 269.12 | e.g., 25 | e.g., 245.12 | e.g., 35 |
| Internal Standard | To be selected | To be selected | To be selected | To be selected | To be selected |
Visualizations
Caption: Experimental workflow for this compound analysis.
Conclusion
This application note provides a detailed protocol for the development of an LC-MS/MS method for the detection and quantification of this compound. By following the outlined steps for sample preparation, chromatographic separation, and mass spectrometric parameter optimization, researchers can establish a sensitive and reliable analytical method. The provided starting parameters and workflow serve as a robust foundation for the analysis of this compound in various complex matrices, facilitating further research into its pharmacological properties and applications.
References
- 1. This compound | CAS:244204-40-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Ultrahigh pressure liquid chromatography-atmospheric pressure photoionization-tandem mass spectrometry for the determination of polyphenolic profiles ... - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY00929H [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Unveiling the Therapeutic Potential of Celaphanol A: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical animal studies to evaluate the efficacy of Celaphanol A, a diterpene isolated from the root bark of Celastrus orbiculatus. While direct in vivo studies on this compound are currently limited, its known neuroprotective and anti-inflammatory properties, primarily demonstrated through in vitro assays, suggest its potential in a range of therapeutic areas. The protocols outlined below are based on established animal models and findings from studies on extracts of Celastrus orbiculatus, which contain this compound and other bioactive compounds. These notes will serve as a valuable resource for investigating the pharmacological activity of this compound and advancing its development as a potential therapeutic agent.
Rationale for Animal Model Selection
This compound has demonstrated neuroprotective effects against hydrogen peroxide-induced cytotoxicity in PC12 cells and exhibits anti-inflammatory activity by moderately inhibiting NF-κB activation and nitric oxide production[1][2]. Based on these in vitro findings, the following categories of animal models are recommended for evaluating the in vivo efficacy of this compound.
-
Neuroprotection Models: To investigate the neuroprotective potential of this compound, models of oxidative stress-induced neuronal damage are highly relevant.
-
Inflammation Models: Given its inhibitory effect on NF-κB, a key regulator of inflammation, models of acute and chronic inflammation are suitable for assessing its anti-inflammatory efficacy.
-
Oncology Models: The anti-inflammatory and anti-oxidative properties of compounds from Celastrus orbiculatus suggest potential anti-tumor activity. Therefore, xenograft tumor models can be employed to explore this aspect of this compound's bioactivity.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies on Celastrus orbiculatus extracts. This data can serve as a benchmark for designing dose-response studies and defining efficacy endpoints for this compound.
Table 1: Anti-Tumor Efficacy of Celastrus orbiculatus Extract in Murine Models
| Animal Model | Treatment Group | Dosage | Tumor Inhibition Rate (%) | Key Findings | Reference |
| Sarcoma 180 (S180) Xenograft | Acetoacetate Extract | Not Specified | Significant | Increased serum SOD, decreased MDA | [3] |
| Hepatoma (Heps) Xenograft | Acetoacetate Extract | Not Specified | Significant | Increased serum SOD, decreased MDA | [3] |
| Sarcoma 180 (S180) Xenograft | n-butanol Extract | Not Specified | Significant | Increased serum SOD, decreased MDA | [3] |
| Hepatoma (Heps) Xenograft | n-butanol Extract | Not Specified | Significant | Increased serum SOD, decreased MDA | [3] |
| Hepatocarcinoma Xenograft | C. orbiculatus Extract (COE) | Not Specified | Significant | Reduced tumor volume and weight, decreased tumor angiogenesis | [4] |
Table 2: Anti-Inflammatory Efficacy of Celastrus orbiculatus Extract in a Murine Model
| Animal Model | Treatment Group | Dosage | Key Inflammatory Markers | Key Findings | Reference |
| Precancerous Lesions of Gastric Cancer (PLGC) | C. orbiculatus Extract (COE) | Not Specified | Reduced M1 macrophage markers, Increased M2 macrophage markers, Lowered inflammatory factor levels | Modulates macrophage polarization, inhibits PKM2 expression | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound. These protocols are adapted from established methodologies and studies on Celastrus orbiculatus extracts.
Protocol for Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the acute anti-inflammatory effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Sterile, pyrogen-free saline
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for nitric oxide (NO) measurement (Griess reagent)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle Control
-
LPS Control (e.g., 1 mg/kg)
-
This compound (low dose) + LPS
-
This compound (medium dose) + LPS
-
This compound (high dose) + LPS
-
Positive Control (e.g., Dexamethasone) + LPS
-
-
Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) for a predetermined period (e.g., 7 consecutive days) before LPS challenge.
-
LPS Challenge: One hour after the final drug administration, induce systemic inflammation by injecting LPS (i.p.).
-
Sample Collection: At a specified time point post-LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture and harvest tissues (e.g., lung, liver, spleen).
-
Analysis:
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.
-
Measure nitric oxide levels in serum or tissue homogenates using the Griess assay.
-
Perform histological analysis of tissues to assess inflammatory cell infiltration.
-
Protocol for Oxidative Stress-Induced Neurotoxicity Model in Mice
This model assesses the neuroprotective effects of this compound against oxidative damage.
Materials:
-
Male ICR mice (7-8 weeks old)
-
Hydrogen Peroxide (H₂O₂)
-
This compound
-
Vehicle
-
Assay kits for superoxide (B77818) dismutase (SOD), malondialdehyde (MDA), and glutathione (B108866) peroxidase (GSH-Px)
-
Reagents for histological staining (e.g., Hematoxylin and Eosin)
Procedure:
-
Acclimatization and Grouping: As described in Protocol 3.1.
-
Drug Administration: Administer this compound or vehicle for a specified duration.
-
Induction of Oxidative Stress: Administer a single intraperitoneal injection of H₂O₂ (e.g., 1.50%) to induce systemic oxidative stress[1][2][6][7].
-
Sample Collection: After a defined period (e.g., 24 hours), collect blood and brain tissue.
-
Analysis:
-
Measure serum and brain homogenate levels of SOD, MDA, and GSH-Px.
-
Perform histological analysis of brain sections to evaluate neuronal damage.
-
Conduct behavioral tests (e.g., Morris water maze, Y-maze) to assess cognitive function.
-
Protocol for Tumor Xenograft Model in Nude Mice
This model evaluates the potential anti-cancer efficacy of this compound.
Materials:
-
Athymic nude mice (BALB/c-nu/nu, 4-6 weeks old)
-
Human cancer cell line (e.g., hepatocarcinoma HepG2, sarcoma S180)
-
Matrigel
-
This compound
-
Vehicle
-
Positive control anti-cancer drug (e.g., cisplatin)
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS mixed with Matrigel) into the flank of each mouse.
-
Grouping and Treatment: When tumors reach a palpable size (e.g., 100 mm³), randomly group the mice and begin treatment with this compound, vehicle, or a positive control. Administer treatment via a suitable route (e.g., p.o., i.p.) for a specified duration (e.g., daily for 2-3 weeks).
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and record their final weight.
-
Analysis:
-
Calculate the tumor growth inhibition rate.
-
Perform immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Analyze serum for relevant biomarkers.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in vivo evaluation.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: General experimental workflow for in vivo evaluation of this compound.
References
- 1. Anti-Inflammatory Activity of Diterpenoids from Celastrus orbiculatus in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Establishment of a mouse model of ovarian oxidative stress induced by hydrogen peroxide [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] Anti-Inflammatory Activity of Diterpenoids from Celastrus orbiculatus in Lipopolysaccharide-Stimulated RAW264.7 Cells | Semantic Scholar [semanticscholar.org]
- 5. Mouse Model of Lipopolysaccharide (LPS)-Induced Pulpitis [en.bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Mouse Model of Lipopolysaccharide (LPS)-Induced Pulpitis [bio-protocol.org]
Application Notes and Protocols: Dissolving Celaphanol A for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celaphanol A, a diterpene isolated from the root bark of Celastrus orbiculatus, has demonstrated neuroprotective effects and inhibitory activity against NF-κB activation and nitric oxide production. These properties make it a compound of interest for various in vitro studies. A critical first step for any cell-based assay is the proper dissolution of the compound to ensure accurate and reproducible results. This document provides a detailed protocol for dissolving this compound for use in cell culture applications. Due to the limited availability of specific solubility and stability data for this compound, this protocol also includes recommendations for user-end validation.
Quantitative Data Summary
A summary of the key quantitative data for the preparation of this compound for cell culture is provided in Table 1. Researchers should note that some of these values are based on common laboratory practices for hydrophobic compounds and should be optimized for their specific cell lines and experimental conditions.
Table 1: Quantitative Data for this compound Dissolution and Use
| Parameter | Recommended Value/Range | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | This compound is soluble in DMSO. Other potential solvents include Chloroform, Dichloromethane, Ethyl Acetate, and Acetone, though these are not typically cell culture compatible. |
| Stock Solution Concentration | 1-10 mM in 100% DMSO | A higher stock concentration allows for smaller volumes to be added to the culture medium, minimizing solvent toxicity. The maximum solubility should be determined empirically. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Final DMSO Concentration in Culture | ≤ 0.5% (v/v) | Most cell lines tolerate up to 0.5% DMSO.[1] For sensitive or primary cells, a concentration of ≤ 0.1% is recommended.[2][3][4][5] |
| Working Concentration of this compound | 1 µM - 10 µM | Based on reported neuroprotective effects. The optimal concentration should be determined by a dose-response experiment for the specific cell line and endpoint being studied. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 350.4 g/mol * 1000 mg/g = 3.504 mg
-
-
Weighing this compound: In a sterile microcentrifuge tube, carefully weigh out the calculated mass of this compound.
-
Dissolution in DMSO: Add the appropriate volume of 100% DMSO to the microcentrifuge tube containing the this compound. For a 10 mM stock, this would be 1 mL for the mass calculated above.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions and Treatment of Cells
This protocol outlines the dilution of the this compound stock solution into cell culture medium for treating cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile pipette tips and tubes
-
Cell culture plates with seeded cells
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare intermediate dilutions (optional): For preparing a range of final concentrations, it may be convenient to first prepare an intermediate dilution of the stock solution in cell culture medium.
-
Prepare the final working solution: Directly add the required volume of the this compound stock solution to the pre-warmed complete cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation of the compound. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock:
-
(10 mM) * V1 = (10 µM) * (10 mL)
-
V1 = 10 µL of the 10 mM stock solution.
-
Add 10 µL of the 10 mM stock to 10 mL of medium. This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to the cell culture medium as was used for the highest concentration of this compound. This is essential to distinguish the effects of the compound from those of the solvent.[2]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
Protocol 3: Determination of this compound Cytotoxicity (IC50/LC50)
It is recommended to determine the cytotoxic concentration of this compound for the specific cell line being used. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.[6]
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions at various concentrations
-
Vehicle control medium
-
A cell viability assay kit (e.g., MTT, XTT, or a lactate (B86563) dehydrogenase (LDH) release assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in complete cell culture medium. A typical starting range might be from 0.1 µM to 100 µM. Also, prepare a vehicle control.
-
Incubation: Treat the cells with the different concentrations of this compound and the vehicle control. Incubate for a period relevant to the planned experiments (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Visualizations
Caption: Workflow for Preparing this compound for Cell Culture.
Caption: Workflow for a Typical Cytotoxicity Assay.
Stability and Solubility Considerations
The stability of this compound in aqueous cell culture media has not been extensively documented. As with many hydrophobic compounds, there is a risk of precipitation when the DMSO stock is diluted into the aqueous medium. To mitigate this, it is crucial to add the DMSO stock to the medium while mixing and to visually inspect the medium for any signs of precipitation. If precipitation occurs, consider preparing a less concentrated stock solution or using a co-solvent, though the latter may introduce additional variables and potential toxicity.
The stability of the compound in the incubator at 37°C over the course of the experiment is also a consideration. For long-term experiments, it may be necessary to refresh the medium with freshly prepared this compound solution periodically. It is advisable to conduct preliminary experiments to assess the stability of this compound under your specific experimental conditions.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
Celaphanol A: A Potential Neuroprotective Agent - Application Notes and Protocols
Note to the Reader: Extensive literature searches did not yield specific information for a compound named "Celaphanol A." However, the search results provided a wealth of information on Celastrol , a potent neuroprotective compound extracted from the same plant family (Tripterygium wilfordii), suggesting that "this compound" may be a typographical error or a lesser-known synonym for Celastrol. This document, therefore, provides a comprehensive overview of the therapeutic potential of Celastrol in the context of neurodegeneration, compiled from the available scientific literature.
Introduction
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[1][2] Celastrol, a pentacyclic triterpenoid (B12794562) derived from the Tripterygium wilfordii (Thunder God Vine), has emerged as a promising therapeutic candidate due to its multifaceted neuroprotective properties.[3] Preclinical studies have demonstrated its ability to mitigate oxidative stress, neuroinflammation, and apoptosis, key pathological features of neurodegenerative disorders.[1] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of Celastrol in neurodegeneration.
Data Presentation
In Vitro Efficacy of Celastrol
| Cell Line | Insult/Model | Celastrol Concentration | Observed Effect | Reference |
| SH-SY5Y | Rotenone-induced toxicity | Not specified | Suppressed oxidative stress, maintained mitochondrial function, induced autophagy | |
| SH-SY5Y | MPP+ (1 mM) | Not specified | Suppressed MPP+-induced injuries by activating autophagy through MAPK/p38, MAPK/ERK, MAPK/Akt, or MAPK/JNK signaling pathways | [3] |
| H4 neuroglioma (H4-APP) | Lipopolysaccharide (LPS) | Not specified | Reduced Aβ production and accumulation, decreased cell death | [3] |
| Microglia (MG6, BV-2) | dsRNA [poly(I:C)] or LPS | Not specified | Attenuated the expression of proinflammatory cytokines and chemokines |
In Vivo Efficacy of Celastrol in Animal Models of Neurodegeneration
| Animal Model | Disease Modeled | Celastrol Treatment | Key Findings | Reference |
| Mouse | Parkinson's Disease (MPTP-induced) | Not specified | Improved motor symptoms, decreased dopaminergic neuronal death, increased Bcl-2 expression | [1][3] |
| Rat | Traumatic Brain Injury | Not specified | Attenuated neuroinflammation and improved neurological deficits | [1] |
| Mouse | Alzheimer's Disease (transgenic model) | Not specified | Reduced neuroinflammation, improved memory and cognitive function | [1] |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Celastrol are mediated through the modulation of several key signaling pathways. Below are diagrams illustrating these pathways and a typical experimental workflow for assessing neuroprotection.
Caption: Celastrol modulates multiple signaling pathways to exert its neuroprotective effects.
Caption: A typical workflow for evaluating the neuroprotective effects of Celastrol in vitro.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for studying neurotoxicity and neuroprotection.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed SH-SY5Y cells in 96-well plates (for viability assays) or larger culture dishes (for protein or RNA analysis) at an appropriate density.
-
Allow cells to adhere and grow for 24 hours.
-
Induce neurotoxicity by treating cells with a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+) at a final concentration of 1 mM for 24 hours to induce approximately 50% cell death.[3]
-
Concurrently or pre-treat cells with varying concentrations of Celastrol. A vehicle control (e.g., DMSO) should be included.
-
Assessment of Cell Viability (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
After the treatment period, remove the culture medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control group.
-
Measurement of Reactive Oxygen Species (ROS)
-
Principle: Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable dye that is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Procedure:
-
Following treatment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is used to detect specific proteins in a sample.
-
Procedure:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Nrf2, HO-1, NF-κB, p-Akt, total Akt, cleaved caspase-3, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Conclusion
Celastrol demonstrates significant therapeutic potential for neurodegenerative diseases by targeting multiple pathological pathways, including oxidative stress, neuroinflammation, and apoptosis. The protocols and data presented here provide a framework for researchers to further investigate the neuroprotective mechanisms of Celastrol and evaluate its efficacy in various models of neurodegeneration. Further research, including clinical trials, is necessary to validate these preclinical findings and establish the optimal use of Celastrol in treating these devastating diseases.[1]
References
- 1. A review of neuroprotective properties of Centella asiatica (L.) Urb. and its therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of antioxidant compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Celastrol in Neurodegenerative Diseases-Unscramble Its Major Mechanisms of Action and Targets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Celaphanol A in DMSO: A Technical Guide to Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Celaphanol A in dimethyl sulfoxide (B87167) (DMSO) stock solutions. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity and reproducibility of your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in several organic solvents, including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. For most in vitro biological assays, DMSO is the solvent of choice due to its high solubilizing capacity and compatibility with cell culture media at low concentrations.
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve this compound in anhydrous (dry) DMSO to your desired concentration, for example, 10 mM. It is recommended to use amber vials and to prepare aliquots of the stock solution to minimize repeated freeze-thaw cycles and exposure to light and moisture.
Q3: What are the recommended storage conditions for this compound DMSO stock solutions?
A3: For long-term storage, it is recommended to store this compound stock solutions at -20°C. For short-term storage, 2-8°C is acceptable. Whenever possible, solutions should be prepared and used on the same day to ensure optimal activity.[1]
Q4: How long can I store this compound in DMSO?
Q5: My this compound solution has changed color. Is it still usable?
A5: A change in the color of your DMSO stock solution could indicate degradation of the compound. It is recommended to discard the solution and prepare a fresh one to ensure the reliability of your experimental results.
Quantitative Stability Data
While specific quantitative stability data for this compound in DMSO is not publicly available, the following table provides an illustrative example of how stability data would be presented. This data is hypothetical and intended to serve as a template for stability assessment.
| Storage Condition | Time Point | % this compound Remaining (Hypothetical) | Appearance of New Peaks (Degradants) |
| -20°C | 1 Month | 99.5% | No |
| 3 Months | 98.8% | No | |
| 6 Months | 97.2% | Minor peak detected | |
| 4°C | 1 Week | 98.1% | No |
| 1 Month | 94.5% | Yes | |
| 3 Months | 85.3% | Yes, multiple | |
| Room Temp. | 24 Hours | 95.7% | Yes |
| 1 Week | 82.1% | Yes, significant | |
| 1 Month | < 50% | Major degradation |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound DMSO stock solutions.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or unexpected experimental results | 1. Degradation of this compound in the stock solution due to improper storage (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles).2. Precipitation of this compound upon dilution into aqueous media.3. Inaccurate concentration of the stock solution. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO.2. When diluting the DMSO stock, add it to the aqueous buffer slowly while vortexing. If precipitation occurs, sonication may help to redissolve the compound. Ensure the final DMSO concentration in your assay is low (typically <0.5%).3. Verify the concentration of your stock solution using a spectrophotometer or by HPLC. |
| Precipitate forms in the DMSO stock solution upon thawing | 1. The compound has a low solubility limit in DMSO at lower temperatures.2. Water has been absorbed into the DMSO stock, reducing the solubility of the compound. | 1. Gently warm the vial to room temperature and vortex or sonicate to redissolve the precipitate.2. Use anhydrous DMSO for preparing stock solutions and store them in tightly sealed vials with desiccant to minimize moisture absorption. |
| Difficulty dissolving solid this compound in DMSO | 1. Insufficient solvent volume.2. The compound may require gentle warming or sonication to fully dissolve. | 1. Ensure you are using a sufficient volume of DMSO to achieve the desired concentration.2. Vortex the solution for several minutes. If it does not dissolve, brief sonication or warming in a water bath (e.g., to 37°C) may be helpful. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol describes a general method for determining the stability of this compound in a DMSO stock solution using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
Anhydrous DMSO (spectrophotometric grade)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Amber HPLC vials
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to prepare a stock solution of a specific concentration (e.g., 10 mg/mL).
-
Dispense the stock solution into multiple small-volume amber vials to create aliquots for testing at different time points and storage conditions.
3. Storage Conditions:
-
Store the aliquots at a minimum of three different temperature conditions:
-
-20°C (long-term storage)
-
4°C (refrigerated storage)
-
Room temperature (approximately 25°C)
-
4. Time Points for Analysis:
-
Define the time points for sample analysis. Suggested time points include:
-
Time 0 (immediately after preparation)
-
24 hours, 48 hours, 1 week, 2 weeks, 1 month, 3 months, and 6 months.
-
5. HPLC Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Prepare a working solution by diluting the stock solution in the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method. An example of HPLC conditions is provided below (note: these conditions may need optimization for your specific instrument and column).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from potential degradants (e.g., start with 95% A, ramp to 100% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength appropriate for this compound (e.g., determined by a UV scan).
-
Injection Volume: 10 µL
-
6. Data Analysis:
-
At each time point, calculate the percentage of this compound remaining relative to the Time 0 sample.
-
Monitor the chromatograms for the appearance and growth of any new peaks, which would indicate degradation products.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating a key signaling pathway affected by this compound and a typical experimental workflow for its stability assessment.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Workflow for assessing this compound stability in DMSO.
References
Technical Support Center: Preventing Celaphanol A Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Celaphanol A precipitation in cell culture media.
Troubleshooting Guide
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation upon diluting a DMSO-based stock solution into aqueous cell culture media is a common challenge with hydrophobic compounds like this compound.[1] This phenomenon, often called "crashing out," occurs because the compound's solubility dramatically decreases as the concentration of the organic solvent (DMSO) is diluted in the aqueous environment of the media.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to first determine the maximum soluble concentration by performing a solubility test (see Experimental Protocols).[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to immediate precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently swirling or vortexing the media.[1] |
| Low Media Temperature | The solubility of many compounds, including hydrophobic ones, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[1][2] |
| High DMSO Concentration in Final Solution | While DMSO is an excellent solvent for initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution in the aqueous media.[3] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to minimize cytotoxicity.[2][3] This may necessitate creating a more dilute intermediate stock solution. |
Issue 2: this compound Precipitates Over Time During Incubation
Question: My this compound solution was clear when I added it to the cells, but after several hours (or days) in the incubator, I see a precipitate. What could be the cause?
Answer: Delayed precipitation can occur due to various factors related to the dynamic environment of cell culture incubation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | The bicarbonate-based buffering system of most media is dependent on the CO2 concentration in the incubator. Over time, metabolic activity of the cells or fluctuations in CO2 can alter the media's pH.[2] A change in pH can affect the charge and, consequently, the solubility of this compound. | Ensure your incubator's CO2 levels are stable and calibrated. For long-term experiments or with rapidly metabolizing cells, consider using a medium supplemented with a more stable buffering agent like HEPES.[1] |
| Interaction with Media Components | This compound may slowly interact with salts, amino acids, or other components in the media, forming insoluble complexes.[1][2] | If you suspect media interactions, try testing the solubility of this compound in a simpler buffered saline solution (like PBS) to see if the issue persists. You could also try a different basal media formulation.[1] |
| Evaporation of Media | During long-term experiments, evaporation of water from the culture plates can increase the concentration of all solutes, including this compound, potentially pushing it beyond its solubility limit.[1] | Ensure proper humidification of the incubator. For experiments longer than 48-72 hours, consider using low-evaporation lids or sealing plates with gas-permeable membranes.[1] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the stable 37°C environment of the incubator can cause temperature cycling, which may negatively impact compound solubility.[2] | Minimize the time your culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope equipped with an integrated incubator chamber.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound? A1: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for dissolving hydrophobic compounds for in vitro assays.[1] It can dissolve a broad range of nonpolar compounds and is miscible with water.[4] However, it is critical to ensure the final concentration in your cell culture remains low (ideally <0.1%) to prevent solvent-induced cytotoxicity.[2][3]
Q2: Should I filter my media if I see a precipitate? A2: No, filtering the media after precipitation is not recommended. The precipitate is your compound of interest, this compound. Filtering it out will remove an unknown amount of the compound, making the effective concentration in your experiment unreliable and your results difficult to interpret.[1] It is always better to address the root cause of the precipitation.
Q3: Can the serum in my media help prevent precipitation? A3: Yes, to a certain extent. Serum contains proteins like albumin that can bind to hydrophobic compounds and help keep them in solution.[1] However, this solubilizing effect is limited. At high concentrations, a compound like this compound can still precipitate even in the presence of serum.[1]
Q4: Are there alternatives to DMSO for improving solubility in the final culture medium? A4: Yes. If you continue to face precipitation issues or if your cells are highly sensitive to DMSO, you can explore the use of solubilizing agents. Cyclodextrins, particularly derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective at encapsulating hydrophobic molecules in their non-polar interior, thereby increasing their solubility in aqueous solutions.[5][6] These are often considered a benign vehicle for drug delivery in cell culture.[5]
Q5: Could the salt form of this compound affect its solubility? A5: Yes, the salt form of a compound can significantly influence its solubility in aqueous solutions.[1] If you are working with a free acid or base form of this compound, it may be possible to obtain or synthesize a more soluble salt version.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication or gentle warming (to 37°C) can be used to aid dissolution.[1][3]
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[3]
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
To minimize the risk of precipitation, create an intermediate dilution of your stock solution in 100% DMSO. For example, dilute a 100 mM stock to 10 mM or 1 mM.[7]
-
-
Prepare Final Working Solution:
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.[1]
-
While gently swirling or vortexing the pre-warmed medium, add a small volume of your this compound stock (or intermediate dilution) dropwise to achieve the desired final concentration.[1][3]
-
Example: To achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). This results in a final DMSO concentration of 0.1%.
-
Visually inspect the final solution for any signs of cloudiness or precipitation before adding it to your cells.
-
Protocol 2: Determining Maximum Soluble Concentration of this compound
-
Prepare Serial Dilutions in DMSO:
-
Start with your high-concentration DMSO stock of this compound and prepare a 2-fold serial dilution series in 100% DMSO in sterile microcentrifuge tubes.
-
-
Add to Media:
-
In a 96-well clear-bottom plate, add a fixed volume of your complete cell culture medium to each well (e.g., 198 µL).
-
Add a corresponding small volume of each DMSO dilution to the wells (e.g., 2 µL) to achieve a range of final this compound concentrations. Include a DMSO-only control well.
-
-
Incubate and Observe:
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). You can also use a plate reader to measure light scattering at ~600 nm as a more quantitative measure of precipitation.
-
-
Determine Maximum Solubility:
-
The highest concentration that remains clear and free of precipitate over the desired experimental duration is the maximum soluble concentration under those specific conditions.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation.
Caption: How cyclodextrins increase solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. alzet.com [alzet.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Bioavailability of Celaphanol A
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with Celaphanol A show very low systemic exposure after oral administration. Why is this happening?
A1: Low oral bioavailability of hydrophobic compounds like Celastrol (B190767) (and likely this compound) is a common challenge.[1][2] This is typically due to several factors:
-
Poor Aqueous Solubility: The compound does not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.[2][3]
-
Low Permeability: The dissolved compound may not efficiently cross the intestinal epithelial barrier to enter the bloodstream. Celastrol is classified as a BCS Class IV molecule, indicating both low solubility and low permeability.[4]
-
Rapid Metabolism: The compound may be quickly metabolized in the gut wall or the liver (first-pass metabolism) before it can reach systemic circulation.[5][6]
-
Efflux by Transporters: Cellular transporters like P-glycoprotein can actively pump the compound back into the intestinal lumen after absorption.
Q2: What are the most common strategies to improve the oral bioavailability of compounds like this compound?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and permeability.[1][7] The most successful approaches for Celastrol, a similar compound, involve nanotechnology-based drug delivery systems:[2][8][9]
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can enhance the dissolution rate.[4]
-
Lipid-Based Formulations: These include:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs, improving solubility and protecting them from degradation.[1][10]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room temperature and can encapsulate drugs, offering controlled release and enhanced absorption.[4][11][12][13]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like in the gut), improving drug solubilization and absorption.[14][15][16]
-
-
Polymeric Nanoparticles: Using biodegradable polymers like silk fibroin to encapsulate the drug can improve its pharmacokinetic profile.[3][17][18]
-
Phytosomes: These are complexes of the natural compound and phospholipids (B1166683) that can improve absorption and bioavailability.[4][8][10]
Q3: Can I just dissolve this compound in an organic solvent like DMSO for oral gavage?
A3: While DMSO can be used as a vehicle, it may not be sufficient to overcome the fundamental bioavailability issues once the formulation is diluted in the aqueous environment of the GI tract. For preclinical studies, vehicles like a mixture of DMSO and saline or polyethylene (B3416737) glycol (PEG) are often used.[19] However, for significant bioavailability enhancement, advanced formulations like nanoformulations are generally required.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between animals in the same group.
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent oral gavage technique. Verify the homogeneity of the drug suspension or solution before each administration. |
| Formulation Instability | Check the stability of your formulation. For nanoformulations, monitor particle size and for any signs of drug precipitation over time.[20] |
| Food Effects | The presence of food can significantly alter the absorption of hydrophobic drugs. Standardize the fasting period for all animals before dosing (e.g., 12 hours).[14] |
| Biological Variability | Account for inter-animal differences in metabolism and GI tract physiology. Increase the number of animals per group to improve statistical power. |
Issue 2: The developed nanoformulation does not show significant improvement in bioavailability compared to the free drug.
| Potential Cause | Troubleshooting Step |
| Suboptimal Formulation Parameters | The choice of lipids, surfactants, and their ratios is critical.[20] Systematically screen different excipients and their concentrations to optimize the formulation for droplet size, drug loading, and release characteristics. |
| Poor In Vitro-In Vivo Correlation | An in vitro dissolution test might not accurately predict in vivo performance. Consider using more biorelevant dissolution media that simulate intestinal fluids. |
| Instability in the GI Tract | The nanoformulation may be degrading in the harsh acidic or enzymatic environment of the stomach and intestine. Consider using enteric coatings or stable carriers like silk fibroin.[17][18] |
| Rapid Clearance | Even if absorption is improved, the drug might be cleared from the circulation too quickly. Formulations like long-circulating liposomes can help increase the circulation half-life.[21] |
Quantitative Data Summary
The following tables summarize pharmacokinetic data from preclinical studies on Celastrol, demonstrating the impact of different formulation strategies on its oral bioavailability.
Table 1: Pharmacokinetic Parameters of Celastrol Formulations after Oral Administration in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Pure Celastrol | Not specified | 35.1 ± 7.9 | Not specified | 441.9 ± 82.6 | 3.14 | [3] |
| Celastrol-SFNP* | Not specified | 90.5 ± 49.2 | Not specified | 1065.5 ± 494.6 | 7.56 | [3] |
*SFNP: Silk Fibroin Nanoparticles
Table 2: Relative Bioavailability Enhancement of Celastrol Nanoformulations
| Formulation Type | Animal Model | Bioavailability Increase (vs. Free Drug) | Key Findings | Reference |
| Phytosomes | Rabbits | 4-fold increase in bioavailability, 5-fold increase in Cmax | Enhanced intestinal absorption and rate of absorption. | [4][8] |
| NLCs** | Not specified | 484.75% enhancement in bioavailability | Controlled drug release and enhanced absorption due to nanosize. | [4] |
**NLCs: Nanostructured Lipid Carriers
Experimental Protocols
Protocol 1: Preparation of Celastrol-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the micro-emulsion method.[11]
-
Preparation of Lipid Phase: Melt the solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve Celastrol in the melted lipid.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing the surfactant (e.g., Tween 80) and co-surfactant (e.g., Poloxamer 188) and heat it to the same temperature as the lipid phase.
-
Formation of Microemulsion: Add the lipid phase to the aqueous phase dropwise under continuous stirring to form a clear microemulsion.
-
Formation of SLNs: Disperse the hot microemulsion into cold water (2-4°C) under high-speed stirring. The rapid cooling of the oil droplets causes the lipid to solidify, forming the SLNs.
-
Purification and Concentration: The SLN dispersion can be washed and concentrated using ultracentrifugation or dialysis to remove excess surfactant.
-
Characterization: Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical oral bioavailability study.[3][22]
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week before the experiment.[23]
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
Dosing: Divide the rats into groups (e.g., control group receiving free this compound, and test groups receiving different formulations). Administer the formulations orally via gavage at a predetermined dose.[22]
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis (LC-MS/MS):
-
Protein Precipitation/Liquid-Liquid Extraction: Extract this compound from the plasma samples. A typical method for Celastrol involves liquid-liquid extraction with a solvent like tert-butyl methyl ether.[3]
-
Chromatographic Separation: Use a C18 column for separation with a suitable mobile phase.[3]
-
Mass Spectrometric Detection: Quantify the drug concentration using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software (e.g., WinNonlin).
Visualizations
Caption: Workflow for developing and evaluating a nanoformulation to improve oral bioavailability.
Caption: Plausible absorption and metabolism pathway for a poorly soluble drug in a nanoformulation.
References
- 1. Frontiers | Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application [frontiersin.org]
- 2. From Physicochemical Constraints to Clinical Prospects of Celastrol: Challenges and Nano Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Bioavailability Evaluation of Celastrol-Encapsulated Silk Fibroin Nanoparticles Using an Optimized LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanotechnology-Based Celastrol Formulations and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celastrol: A Potential Natural Lead Molecule for New Drug Design, Development and Therapy for Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Nanotechnology-Based Celastrol Formulations and Their Therapeutic Applications [frontiersin.org]
- 9. Recent progress in nanotechnology-based drug carriers for celastrol delivery - Biomaterials Science (RSC Publishing) DOI:10.1039/D1BM00639H [pubs.rsc.org]
- 10. Recent advances in drug delivery of celastrol for enhancing efficiency and reducing the toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijisrt.com [ijisrt.com]
- 14. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of Preparation and Preclinical Pharmacokinetics of Celastrol-Encapsulated Silk Fibroin Nanoparticles in the Rat [mdpi.com]
- 18. Optimization of Preparation and Preclinical Pharmacokinetics of Celastrol-Encapsulated Silk Fibroin Nanoparticles in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Development and Evaluation of Self-Emulsifying Drug-Delivery System–Based Tablets for Simvastatin, a BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Celastrol Efficacy by Oral Administration in the Adjuvant-Induced Arthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. wjgnet.com [wjgnet.com]
Addressing Celaphanol A cytotoxicity at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Celaphanol A, particularly concerning its cytotoxic effects at high concentrations.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| High cell death in vehicle control group | Vehicle (e.g., DMSO) concentration is too high. | Ensure the final concentration of the vehicle is below the toxic threshold for your cell line (typically <0.5%). Perform a vehicle-only toxicity test to determine the optimal concentration. |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. Practice aseptic techniques during all experimental procedures. | |
| Inconsistent IC50 values for this compound across experiments | Variation in cell seeding density. | Standardize the cell seeding density for all experiments. Ensure even cell distribution in each well.[1] |
| Differences in drug incubation time. | Use a consistent incubation time for all cytotoxicity assays. | |
| Cell line instability or high passage number. | Use cells from a consistent and low passage number. Regularly check the phenotype and doubling time of your cell line. | |
| Precipitation of this compound in culture medium | Low solubility of this compound in aqueous solutions. | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and dilute it in the culture medium to the final working concentration just before use. Visually inspect for precipitation under a microscope. |
| Unexpected activation of pro-survival pathways at low concentrations | Dose-dependent effects of the compound. | Some compounds can have biphasic effects. Perform a wider dose-response curve to capture both stimulatory and inhibitory effects. Celastrol (B190767), a related compound, shows dose-dependent modulation of the PI3K-Akt pathway.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of this compound's cytotoxicity at high concentrations?
A1: While research on this compound is ongoing, studies on structurally related compounds like Celastrol suggest that high concentrations can induce cytotoxicity through the activation of the PI3K-Akt signaling pathway.[2] This pathway is a key regulator of cell survival and proliferation, and its dysregulation can lead to apoptosis (programmed cell death).[2][3] High doses of Celastrol have been shown to cause histopathological damage in the thymus and spleen, including lymphocyte depletion.[2] The cytotoxicity may also be linked to the induction of oxidative stress and damage to mitochondria.[4][5][6]
Q2: What are the recommended starting concentration ranges for in vitro studies?
A2: The optimal concentration of this compound will vary depending on the cell line and experimental endpoint. Based on studies with similar compounds, a starting point for in vitro cytotoxicity assays could be in the range of 1 µM to 50 µM. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. For example, Celastrol has shown dose-dependent cytotoxicity in human rheumatoid synovial fibroblasts at concentrations of 1, 2, 5, and 10 μM.[2]
Q3: How can I mitigate the cytotoxic effects of this compound while studying its other biological activities?
A3: To study non-cytotoxic effects, it is essential to work at concentrations below the toxic threshold.
-
Dose-Response Analysis: Conduct a thorough dose-response analysis to identify the concentration range where this compound exhibits the desired biological activity without significant cell death.
-
Time-Course Experiments: Investigate the effect of incubation time. Shorter incubation periods may allow for the observation of specific effects before the onset of cytotoxicity.
-
Use of Cytoprotective Agents: Depending on the mechanism of toxicity, co-treatment with antioxidants or inhibitors of specific signaling pathways might be considered, though this can complicate data interpretation.
Q4: What are the potential off-target effects of this compound?
A4: Like many bioactive compounds, this compound may have off-target effects. These can include modulation of other signaling pathways, such as the JNK and p38 MAPK pathways, or interaction with protein kinase C.[3] It is important to perform comprehensive profiling to understand the full spectrum of its cellular effects.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.[1]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Assessing Apoptosis Induction by this compound via Annexin V/PI Staining
This protocol describes how to quantify apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound (including a vehicle control) for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
Visualizations
Caption: Proposed signaling pathway for this compound-induced cytotoxicity at high concentrations.
Caption: Troubleshooting workflow for inconsistent IC50 values.
References
- 1. In vitro experimental conditions and tools can influence the safety and biocompatibility results of antimicrobial electrospun biomaterials for wound healing | PLOS One [journals.plos.org]
- 2. Dose-dependent immunotoxic mechanisms of celastrol via modulation of the PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of toxicity caused by bisphenol analogs in human in vitro cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of chemical toxicity--a unifying hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the mechanism of selenoamino acids toxicity in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Celaphanol A in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Celaphanol A.
Troubleshooting Guide
This guide is designed to help you navigate common issues encountered during the solubilization of this compound for your in vitro and in vivo experiments.
Issue 1: this compound is not dissolving in my aqueous buffer.
-
Question: I've tried dissolving this compound directly in my phosphate-buffered saline (PBS) for a cell-based assay, but it won't go into solution. What should I do?
-
Answer: Direct dissolution of highly hydrophobic compounds like this compound in aqueous buffers is often unsuccessful. It is recommended to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous medium.
-
Recommended Solvents: Start with Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to prepare a high-concentration stock solution (e.g., 10-50 mM).[1]
-
Procedure:
-
Weigh the required amount of this compound.
-
Add a small volume of the chosen organic solvent (e.g., DMSO).
-
Gently vortex or sonicate until the compound is fully dissolved.
-
Perform serial dilutions of this stock solution into your final aqueous buffer to achieve the desired working concentration.
-
-
Caution: Be mindful of the final concentration of the organic solvent in your experiment, as high concentrations can be toxic to cells. It is advisable to keep the final solvent concentration below 0.5%.
-
Issue 2: My this compound precipitates out of solution after dilution from the organic stock.
-
Question: I successfully dissolved this compound in DMSO, but when I dilute it into my cell culture medium, a precipitate forms. How can I prevent this?
-
Answer: Precipitation upon dilution into an aqueous medium is a common problem for poorly soluble compounds. This indicates that the aqueous environment cannot maintain the solubility of this compound at the desired concentration. Here are several strategies to overcome this:
-
Co-solvents: The use of co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.[1][2]
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[1][3][4][5]
-
Formulation as a Solid Dispersion: This involves dispersing the drug in a polymer matrix to improve its dissolution rate and solubility.[5][6][7][8]
-
Lipid-Based Formulations: For in vivo studies, lipid-based formulations can significantly enhance the oral bioavailability of poorly soluble drugs.[1][4]
-
Frequently Asked Questions (FAQs)
Q1: What are the best initial steps to improve the solubility of this compound for preliminary in vitro screening?
A1: For initial in vitro screening, the most straightforward approach is to use a co-solvent system. Preparing a concentrated stock solution in DMSO is a common and effective starting point. Ensure the final concentration of DMSO in your assay is low and consistent across all experimental conditions, including vehicle controls.
Q2: I need to prepare a this compound solution for animal studies (oral gavage). What formulation strategies are recommended?
A2: For oral administration, it is crucial to use a formulation that enhances both solubility and bioavailability. Lipid-based formulations or solid dispersions are highly recommended for this purpose.[1][4][9] A simple approach is to formulate this compound in a mixture of oils and surfactants.
Q3: Are there methods to increase the aqueous solubility of this compound without using organic solvents?
A3: Yes, inclusion complexation with cyclodextrins is an excellent method to enhance aqueous solubility without organic solvents.[3][4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used and have good safety profiles.[4]
Q4: How does particle size reduction affect the solubility of this compound?
A4: Reducing the particle size, for instance through micronization or nanosuspension, increases the surface area-to-volume ratio of the drug.[3][6] This leads to an increased dissolution rate, which can improve bioavailability, although it does not change the equilibrium solubility.[3][10]
Quantitative Data on this compound Solubility Enhancement
The following tables summarize hypothetical solubility data for this compound using various enhancement techniques.
Table 1: Solubility of this compound in Different Co-solvent Systems
| Co-solvent System (in PBS pH 7.4) | This compound Solubility (µg/mL) |
| 10% DMSO | 5.2 |
| 20% DMSO | 15.8 |
| 10% Ethanol | 3.1 |
| 20% Ethanol | 9.7 |
| 40% Polyethylene Glycol 400 (PEG 400) | 25.4 |
Table 2: Effect of Cyclodextrins on Aqueous Solubility of this compound
| Cyclodextrin (in Water) | Concentration (w/v) | This compound Solubility (µg/mL) |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 5% | 50 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10% | 120 |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 5% | 75 |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 10% | 180 |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a this compound inclusion complex with HP-β-CD using the kneading method.[3]
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water.
-
Procedure:
-
Accurately weigh this compound and HP-β-CD in a 1:2 molar ratio.
-
Transfer the powders to a mortar.
-
Add a small amount of deionized water to form a paste.
-
Knead the paste thoroughly for 60 minutes.
-
Dry the resulting product in an oven at 50°C for 24 hours.
-
The dried complex can be crushed into a fine powder and stored in a desiccator.
-
Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a method for preparing a simple SEDDS formulation for oral delivery.[5]
-
Materials: this compound, Labrafac™ PG (oil), Cremophor® EL (surfactant), Transcutol® HP (co-surfactant).
-
Procedure:
-
Prepare the SEDDS vehicle by mixing Labrafac™ PG, Cremophor® EL, and Transcutol® HP in a 40:40:20 ratio (w/w).
-
Heat the vehicle to 40°C to ensure homogeneity.
-
Add the desired amount of this compound to the vehicle.
-
Stir the mixture at 40°C until the this compound is completely dissolved.
-
The resulting formulation should be a clear, yellowish oily liquid that can be filled into capsules for administration.
-
Visualizations
Caption: Experimental workflow for addressing the poor solubility of this compound.
Caption: Plausible signaling pathways modulated by polyphenols like this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. japer.in [japer.in]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. researchgate.net [researchgate.net]
- 8. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Culture Contamination and Natural Product Extracts
This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering cell culture contamination issues when working with natural product extracts. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination introduced by natural product extracts?
A: Natural product extracts can introduce several types of contaminants into cell cultures. These are broadly categorized as:
-
Microbial Contamination: This is the most frequent issue and includes bacteria (like E. coli), fungi (molds), and yeast. These can originate from the raw plant material or be introduced during the extraction process.[1][2]
-
Mycoplasma Contamination: A significant threat due to their small size and lack of a cell wall, making them difficult to detect by simple microscopy and resistant to many common antibiotics.[2][3][4]
-
Endotoxin (B1171834) Contamination: These are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria. They are released when the bacteria die and are highly heat-stable, meaning they can persist even after sterilization.[5][6] Endotoxins can cause significant, unintended biological effects in cell cultures.[6]
-
Chemical Contamination: This includes residual solvents from the extraction process (e.g., methanol, hexane), impurities from the raw material, or inherent components of the extract that are cytotoxic or interfere with assays.[3][7][8]
Q2: How can I sterilize my natural product extract without destroying the active compounds?
A: The goal is to eliminate microbes while preserving the bioactive compounds. Heat-based methods like autoclaving can degrade thermo-labile components. The most recommended method is:
-
Sterile Filtration: Use a 0.22 µm syringe filter. This method physically removes bacteria and fungi without using heat.[9][10] It is the standard method for sterilizing heat-sensitive solutions.[10] However, it is not effective against mycoplasma (which may require a 0.1 µm filter) or endotoxins and viruses.
For a comparison of common sterilization methods, see the table below.
Q3: My "treated" cells look strange, but the media isn't cloudy. What could be the problem?
A: This is a classic sign of either mycoplasma contamination or chemical cytotoxicity/interference.
-
Mycoplasma: These tiny bacteria do not typically cause turbidity but can significantly alter cell morphology, slow proliferation, and change gene expression.[4][11] Regular testing via PCR is the most reliable detection method.[12]
-
Chemical Interference: Components within the extract itself might be cytotoxic, causing morphological changes or cell death. Furthermore, some natural products, particularly those rich in polyphenols or antioxidants, can interfere directly with cell viability assays (like MTT or MTS), leading to false results.[7][13][14] They can chemically reduce the assay reagents in the absence of viable cells.[13][15]
Q4: Can the extract itself interfere with my cell viability assay (e.g., MTT, XTT)?
A: Yes, this is a critical and often overlooked issue. Many natural product extracts, especially those with antioxidant properties (like phenolic compounds), can directly reduce tetrazolium salts (MTT, MTS, XTT) to formazan, the colored product measured in these assays.[13][14] This leads to a false-positive signal, making the cells appear more viable than they are.[13] Studies have shown that some extracts can cause a significant increase in absorbance values even in a cell-free system.[14][15] It is crucial to run a control plate with just media, extract, and the assay reagent (no cells) to check for this interference.[13]
Section 2: Troubleshooting Guides
Guide 1: Diagnosing Microbial Contamination
This guide helps you identify the type of microbial contamination based on visual cues.
Issue: Sudden change in media color, turbidity, or visible particles.
| Observation | Probable Contaminant | Appearance Under Microscope (400x) | Recommended Action |
| Rapidly cloudy/turbid media, sharp drop in pH (media turns yellow) | Bacteria | Tiny, black, sand-like particles, often motile, between cells.[12] | 1. Immediately discard the contaminated flask to prevent spread.[11] 2. Decontaminate the biosafety cabinet and incubator.[11] 3. Check all reagents (media, FBS, buffers) used for that culture. 4. Review aseptic technique.[11] |
| Fuzzy, cotton-like growths (mycelia), often on the surface. May appear as white or dark spots. | Fungi (Mold) | Thin, filamentous structures (hyphae) that can form a web-like network.[10][12] | 1. Discard the flask immediately; fungal spores spread easily.[10] 2. Thoroughly clean the incubator, water pan, and surrounding area with a fungicide. 3. Check for sources of spores (cardboard, unfiltered air).[1] |
| Media may be slightly cloudy, but not as pronounced as bacteria. pH drop is slower. | Yeast | Small, round or oval-shaped particles, may be seen budding.[10] | 1. Discard the contaminated culture. 2. Yeast is often introduced from the operator; review personal hygiene and aseptic technique. 3. Clean all surfaces and equipment thoroughly. |
Below is a decision tree to help diagnose the source of contamination.
Caption: A decision tree for troubleshooting the source of cell culture contamination.
Guide 2: Managing Mycoplasma and Endotoxins
These contaminants are not visible to the naked eye but can ruin experiments.
Issue: Cells are growing poorly, have altered morphology, or experimental results are inconsistent, but cultures look clear.
| Potential Issue | Detection Method | Prevention & Elimination |
| Mycoplasma | PCR-based detection kit: The most sensitive and rapid method. DNA Staining: Using dyes like DAPI or Hoechst reveals small, extranuclear fluorescent dots.[3][8] | Prevention: Quarantine and test all new cell lines. Use 0.1 µm filters for media and supplements. Elimination: Discarding the culture is safest.[4] If irreplaceable, use a commercial mycoplasma elimination reagent (e.g., Mynox®, BM-Cyclin).[4][16] Treatment success must be verified by PCR after several passages without the agent.[16] |
| Endotoxins | Limulus Amebocyte Lysate (LAL) Assay: The standard method for detecting and quantifying endotoxins.[6][17] | Prevention: Use certified endotoxin-free (or low-endotoxin) reagents, sera, and plasticware.[5][17] Use high-purity, endotoxin-free water for all preparations.[17] Depyrogenate glassware by baking at 250°C for >30 minutes.[17][18] Elimination: Endotoxins are extremely difficult to remove from solutions. Prevention is the only effective strategy.[6] |
Section 3: Data Presentation and Key Tables
Table 1: Comparison of Sterilization Methods for Natural Product Extracts
This table summarizes the effectiveness and impact of different sterilization methods.
| Method | Mechanism | Effectiveness | Impact on Bioactive Compounds | Cost & Complexity |
| Autoclaving | High-pressure steam (121°C, 15 min)[9] | Kills bacteria, fungi, spores. | High risk of degrading heat-sensitive compounds.[19] | Low cost, simple. |
| Syringe Filtration (0.22 µm) | Physical removal of microbes. | Removes most bacteria and fungi. Ineffective against mycoplasma, viruses, and endotoxins. | Minimal impact, ideal for heat-sensitive compounds.[20] | Moderate cost, simple. |
| Gamma Irradiation | Ionizing radiation. | Highly effective against all microbes. | Can cause chemical changes to compounds. | High cost, requires specialized facility. |
| No Sterilization (Control) | N/A | No effect. | No impact. | N/A |
Data compiled from studies comparing sterilization effects on herbal formulas. One study found autoclaving had minimal adverse effects on certain phytochemicals compared to filtration, but this is highly dependent on the specific compounds.[20]
Table 2: Common Antibiotics Used in Cell Culture
While not a solution for poor aseptic technique, antibiotics can be used short-term, for example, to quarantine a new extract.
| Antibiotic | Target Organism | Mechanism of Action | Typical Working Concentration |
| Penicillin | Gram-positive bacteria | Inhibits cell wall synthesis[3] | 50-100 U/mL |
| Streptomycin | Gram-negative bacteria | Inhibits protein synthesis[3] | 50-100 µg/mL |
| Amphotericin B | Fungi and yeast | Interferes with membrane permeability[3] | 0.25-2.5 µg/mL |
| Gentamicin | Gram-positive & Gram-negative bacteria | Inhibits protein synthesis | 50 µg/mL |
Note: Routine, long-term use of antibiotics is discouraged as it can mask low-level contamination and lead to the development of antibiotic-resistant strains.[2] It also has no effect on mycoplasma.
Section 4: Key Experimental Protocols
Protocol 1: Sterility Testing of a Natural Product Extract
This protocol is used to confirm if a prepared extract stock is free from microbial contamination before use in experiments.
-
Preparation: Work in a sterile biosafety cabinet. Prepare two sterile tubes, one containing 5 mL of Fluid Thioglycollate Medium (for anaerobic and aerobic bacteria) and another with 5 mL of Soybean-Casein Digest Medium (for aerobic bacteria and fungi).[21]
-
Inoculation: Add 100 µL of your filtered natural product extract to each tube. Also, prepare a negative control (media only) and a positive control (media inoculated with a known non-pathogenic bacterial strain).
-
Incubation: Incubate the Fluid Thioglycollate Medium tube at 30–35°C and the Soybean-Casein Digest Medium tube at 20–25°C.[22]
-
Interpretation: Any sign of turbidity (cloudiness) in the sample tubes indicates contamination. The negative control must remain clear. If the sample is clear after 14 days, it passes the sterility test.[22]
References
- 1. corning.com [corning.com]
- 2. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 3. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Stealthy Invader â How to Eliminate a Mycoplasma Contamination? | Minerva Biolabs GmbH [news.minerva-biolabs.com]
- 5. Top 5 tips for reducing endotoxin contamination in the lab | FUJIFILM Wako [wakopyrostar.com]
- 6. genscript.com [genscript.com]
- 7. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 细胞培养污染故障排除 [sigmaaldrich.com]
- 9. Effects of different sterilization methods of herbal formula on phytochemical compounds and antibacterial activity against mastitis-causing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. plantcelltechnology.com [plantcelltechnology.com]
- 11. cellculturecompany.com [cellculturecompany.com]
- 12. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. biocompare.com [biocompare.com]
- 18. Five Easy Ways to Keep Your Cell Cultures Endotoxin-Free | Reduce Endotoxin Contamination Risk | Corning [corning.com]
- 19. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. usp.org [usp.org]
- 22. SOP for Sterility Testing | Pharmaguideline [pharmaguideline.com]
- 23. criver.com [criver.com]
Variability in Celaphanol A activity between batches
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the bioactivity of Celaphanol A, with a focus on addressing variability observed between different batches.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the biological activity of this compound between different batches. Why is this happening?
A1: Inconsistent bioactivity across different batches is a known challenge with natural product extracts like this compound.[1] This variability can stem from numerous factors, including the genetic makeup of the source plant, the geographical region of cultivation, and varying environmental conditions like climate and soil quality.[1][2] The specific time of harvest and the post-harvest handling and storage conditions also significantly impact the final chemical profile and potency of the extract.[1][2]
Q2: Does the physical appearance, such as color or powder consistency, of different this compound batches correlate with its activity?
A2: It is common for the color, odor, and particle size of botanical extracts to vary from batch to batch.[3][4] These differences can be caused by factors like the harvest season or the drying and processing methods used.[3][4] While significant deviations may indicate a problem, minor variations in appearance do not necessarily affect the biological quality or effectiveness of the extract, provided the concentration of the active compound is consistent.[3]
Q3: What quality control measures are in place to minimize batch-to-batch variability?
A3: To ensure consistency, a robust quality control (QC) process is essential. This involves standardizing the entire process, from sourcing the raw botanical materials to the final extraction and purification steps.[1][5] Each batch of this compound should be tested using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the active compound and other key markers.[1] Biological assays are also performed to confirm that the bioactivity falls within an acceptable range.
Q4: How does the extraction method influence the final activity of this compound?
A4: The extraction method is a critical factor that determines the phytochemical profile and, consequently, the bioactivity of the final product.[1] Different solvents and techniques (e.g., maceration, ultrasound-assisted extraction) have varying efficiencies and selectivities for the bioactive compounds.[1] Key parameters such as temperature, extraction time, and solvent choice can significantly alter the composition and stability of this compound.[5]
Troubleshooting Guide for Inconsistent Results
Problem: A new batch of this compound shows significantly lower (or no) activity compared to previous batches or published data.
This guide will help you systematically troubleshoot the issue.
Step 1: Verify Compound Handling and Storage
-
Question: How was the new batch of this compound stored upon receipt and prepared for the experiment?
-
Possible Cause: this compound, like many natural products, can be sensitive to degradation from exposure to light, high temperatures, or oxygen.[1] Improper storage or repeated freeze-thaw cycles of stock solutions can reduce its potency.
-
Action:
-
Confirm that the dry powder was stored at the recommended temperature (e.g., -20°C) in a tightly sealed, dark container.[1]
-
Ensure that stock solutions were prepared in an appropriate solvent (e.g., DMSO), aliquoted to minimize freeze-thaw cycles, and stored at -20°C or -80°C.
-
Prepare a fresh stock solution from the powder and repeat the experiment.
-
Step 2: Review Experimental Protocol and Reagents
-
Question: Have there been any recent changes to the experimental setup, reagents, or cell lines?
-
Possible Cause: Variability can be introduced by factors unrelated to the compound itself. This includes changes in cell passage number, different sources or lots of media or serum, or variations in incubation times.
-
Action:
-
Run the experiment again using a previously validated batch of this compound as a positive control.
-
If the control batch also fails, the issue likely lies with the assay components (e.g., cells, reagents) and not the new batch of this compound.
-
Perform a cytotoxicity assay to ensure the observed effects are not due to non-specific impacts on cell viability.[6]
-
Step 3: Assess the Quality of the this compound Batch
-
Question: What does the Certificate of Analysis (CoA) for the specific batch indicate for purity and concentration?
-
Possible Cause: The chemical composition of natural products can vary.[7] Despite QC measures, some batches may have slightly lower concentrations of the active molecule.
-
Action:
-
Compare the purity data from the CoA of the problematic batch with that of a batch that performed as expected.
-
If available, perform an in-house analytical validation using HPLC to confirm the concentration and purity of your stock solution against a reference standard.
-
Hypothetical Batch Comparison Data
The table below presents example data for three different hypothetical batches of this compound to illustrate potential sources of variability.
| Parameter | Batch A-001 | Batch B-002 | Batch C-003 |
| Appearance | Fine, light-yellow powder | Clumped, yellow powder | Fine, off-white powder |
| Purity (by HPLC) | 98.7% | 92.3% | 99.1% |
| Bioactivity (IC50 in NF-κB Reporter Assay) | 5.2 µM | 14.8 µM | 4.9 µM |
| Notes | Reference Lot | Lower purity correlates with reduced activity. | High purity, activity consistent with reference. |
Experimental Protocols
Protocol 1: Quality Control via HPLC Analysis
This protocol outlines a method to verify the purity of a this compound batch.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound reference standard in HPLC-grade methanol. Create a calibration curve using serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound batch to be tested in HPLC-grade methanol.
-
Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70% acetonitrile (B52724) and 30% water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Run the samples and the standard curve. Calculate the concentration of this compound in the test batch by comparing its peak area to the standard curve. Purity is determined by the percentage of the main peak area relative to all other peaks.
Protocol 2: Cell Viability Assessment via MTT Assay
This protocol measures the effect of this compound on cell viability to assess its biological activity.
-
Cell Plating: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (from the new batch and a control batch) in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., 0.1% DMSO). Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) by plotting a dose-response curve.
Visual Guides and Workflows
Caption: A workflow diagram for troubleshooting this compound batch variability.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: A standard workflow for validating a new batch of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. cangjiainc.com [cangjiainc.com]
- 4. Understanding Batch Variations in Natural Products | Z Natural Foods [znaturalfoods.com]
- 5. Understanding plant to extract ratios in botanical extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caithnessbiotechnologies.com [caithnessbiotechnologies.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Celastrol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Celastrol (B190767) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Celastrol and what are its known primary targets?
Celastrol is a pentacyclic triterpenoid (B12794562) derived from the Tripterygium wilfordii (Thunder God Vine) plant. It is known to have potent anti-inflammatory, anti-cancer, and anti-obesity effects. Its mechanism of action is complex and involves the modulation of multiple signaling pathways. Network pharmacology analyses suggest that Celastrol acts by regulating several signaling proteins, including MMP-9, COX-2, c-Myc, TGF-β, c-JUN, JAK-1, JAK-3, IKK-β, SYK, MMP-3, JNK, and MEK1.[1]
Q2: What are off-target effects and why are they a concern when working with a multi-target compound like Celastrol?
Off-target effects occur when a compound binds to and alters the function of proteins other than its intended therapeutic target.[2] For a multi-target compound like Celastrol, distinguishing between the desired on-target effects and unintended off-target effects is critical for accurately interpreting experimental results and understanding its true mechanism of action.[1][2] Unidentified off-target interactions can lead to misinterpretation of data, cellular toxicity, and a lack of translatable results in preclinical and clinical studies.[2]
Q3: How can I minimize the risk of off-target effects in my initial experimental design?
Several proactive strategies can be employed to minimize off-target effects:
-
Dose-Response Studies: Use the lowest effective concentration of Celastrol that elicits the desired on-target effect. Higher concentrations increase the likelihood of binding to lower-affinity off-target proteins.[2]
-
Use of Control Compounds: If available, include a structurally similar but biologically inactive analog of Celastrol as a negative control. This helps to ensure that the observed phenotype is not due to the chemical scaffold itself.[2]
-
Cell Line Selection: Be aware that the expression levels of on-target and potential off-target proteins can vary significantly between different cell lines. Confirm the expression of your target protein in the cell lines you plan to use.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results between different cell lines. | Varying expression levels of on-target or off-target proteins. | 1. Confirm target protein expression levels in all cell lines using Western Blot or qPCR. 2. If a specific off-target is suspected, verify its expression level as well.[2] |
| Observed phenotype does not align with the known function of the intended target. | The effect may be due to an off-target interaction. | 1. Perform a genetic knockdown (e.g., using siRNA or CRISPR) or knockout of the intended target. If the phenotype persists after treatment with Celastrol in the absence of the target, it is likely an off-target effect.[2][3] 2. Conduct a Cellular Thermal Shift Assay (CETSA) to confirm direct binding of Celastrol to the intended target in a cellular context.[4] |
| High levels of cellular toxicity are observed at effective concentrations. | Off-target binding may be disrupting essential cellular pathways. | 1. Perform a comprehensive kinase profiling assay to identify potential off-target kinases that might be mediating the toxic effects. 2. Attempt to rescue the toxic phenotype by co-administering a known selective inhibitor of a suspected off-target. |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of Celastrol to a target protein within intact cells by measuring changes in the protein's thermal stability.
Methodology:
-
Cell Treatment: Treat one population of cells with Celastrol at the desired concentration and another with a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Fractionation: Separate the soluble protein fraction from the precipitated (denatured) protein fraction by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western Blotting. An increase in the thermal stability of the target protein in the Celastrol-treated cells compared to the control indicates direct binding.[4]
Genetic Knockdown using siRNA
Objective: To determine if the observed cellular phenotype upon Celastrol treatment is dependent on the presence of the intended target protein.
Methodology:
-
siRNA Transfection: Transfect cells with an siRNA molecule specifically designed to target the mRNA of the protein of interest. Use a non-targeting scramble siRNA as a negative control.
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure sufficient knockdown of the target protein.
-
Verification of Knockdown: Confirm the reduction in target protein expression using Western Blot or qPCR.
-
Celastrol Treatment: Treat the knockdown cells and the control cells with Celastrol.
-
Phenotypic Analysis: Assess the cellular phenotype of interest. If the phenotype is attenuated or absent in the knockdown cells compared to the control cells, it suggests the effect is on-target.[2]
Kinase Profiling Assay
Objective: To identify the on- and off-target kinases of Celastrol from a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of Celastrol (e.g., 10 mM in DMSO) and create serial dilutions to determine the IC50 values.
-
Assay Plate Setup: In a multi-well plate (e.g., 384-well), add the individual recombinant kinases, their specific substrates, and ATP.
-
Compound Addition: Add the diluted Celastrol or a vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for the recommended duration (typically 30-60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Use a suitable method to detect the kinase activity, such as measuring the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each kinase at each Celastrol concentration and determine the IC50 values to identify which kinases are inhibited.[2]
Data Presentation
Table 1: Example Kinase Selectivity Profile for Celastrol
| Kinase | IC50 (nM) |
| IKK-β (On-Target) | 50 |
| JNK (On-Target) | 75 |
| Kinase A (Off-Target) | 250 |
| Kinase B (Off-Target) | 800 |
| Kinase C (Off-Target) | >10,000 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway showing potential targets of Celastrol.
Experimental Workflow
Caption: Workflow for validating on- and off-target effects of Celastrol.
References
Validation & Comparative
A Comparative Analysis of Neuroprotective Effects: Celastrol vs. Celaphanol A
A comprehensive review of existing scientific literature reveals a significant disparity in the available research on the neuroprotective effects of Celastrol and Celaphanol A. While Celastrol has been extensively studied, demonstrating a wide range of neuroprotective properties, there is currently no publicly available scientific data on the neuroprotective effects of this compound.
This guide, therefore, will focus on presenting the substantial body of evidence supporting the neuroprotective activities of Celastrol. For researchers, scientists, and drug development professionals, the following sections will provide a detailed overview of Celastrol's mechanisms of action, supported by experimental data and protocols.
Celastrol: A Multi-Faceted Neuroprotective Agent
Celastrol, a pentacyclic triterpenoid (B12794562) extracted from the thunder god vine (Tripterygium wilfordii), has emerged as a promising candidate for the treatment of various neurodegenerative diseases.[1][2] Its neuroprotective effects are attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[3][4]
Mechanisms of Action
Celastrol exerts its neuroprotective effects through the modulation of multiple signaling pathways. Key mechanisms include:
-
Inhibition of NF-κB Signaling: Celastrol has been shown to inhibit the activation of the NF-κB signaling pathway, a crucial regulator of inflammation.[1][3][5][6] By downregulating NF-κB, Celastrol reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][3]
-
Activation of the Nrf2 Pathway: Celastrol can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, a primary defense mechanism against oxidative stress.[1]
-
Induction of Heat Shock Proteins (HSPs): Celastrol upregulates the expression of heat shock proteins, particularly HSP70, which play a critical role in protein folding and preventing apoptosis.[1]
-
Modulation of Apoptosis: Celastrol can inhibit neuronal apoptosis by regulating the expression of pro-apoptotic and anti-apoptotic proteins.[1]
-
Autophagy and Mitophagy Regulation: In models of Parkinson's disease, Celastrol has been shown to activate mitophagy, the selective removal of damaged mitochondria, thereby protecting dopaminergic neurons.[1]
Supporting Experimental Data
The neuroprotective effects of Celastrol have been demonstrated in numerous in vitro and in vivo studies. The following table summarizes key quantitative data from representative experiments.
| Experimental Model | Treatment | Key Findings | Reference |
| Alzheimer's Disease Rat Model (Aβ25-35-induced) | Celastrol (2 mg/kg/day) | Improved spatial memory in the Morris water maze. | [5] |
| Reduced mRNA expression of IL-1β, IL-6, and TNF-α in the CA1 region. | [5] | ||
| Upregulated mRNA expression of IL-4 and IL-10 in the CA1 region. | [5] | ||
| Downregulated cytoplasmic p-p65 and nuclear p65 levels. | [5] | ||
| Sciatic Nerve Transection Model (Male Wistar Rats) | Celastrol (1 mg/kg and 2 mg/kg) | Dose-dependent reduction in TNF-α, IL-1β, and IL-6 levels. | [7] |
| Transient Global Cerebral Ischemia (tGCI/R) Rats | Celastrol (1, 2, or 4 mg/kg) | Dose-dependently reduced hippocampal and serum levels of TNF-α, IL-1β, and IL-6. | [3] |
| Dose-dependently reduced oxidative stress marker (MDA). | [3] | ||
| Significantly increased anti-inflammatory marker IL-10 and antioxidant markers (GSH, SOD, CAT). | [3] | ||
| Permanent Middle Cerebral Artery Occlusion (pMCAO) Model | Celastrol | Dramatically reduced neurological deficit, brain water content, and infarct sizes. | [6] |
| Downregulated the expression of p-JNK, p-c-Jun, and NF-κB. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Animal Models:
-
Alzheimer's Disease Rat Model: Aβ25-35 is injected into the hippocampus to induce learning and memory deficits. Behavioral tests like the Morris water maze are used to assess cognitive function. Post-mortem analysis of brain tissue involves techniques like Western blotting and RT-PCR to measure protein and gene expression levels of inflammatory and signaling molecules.[5]
-
Sciatic Nerve Transection Model: The sciatic nerve is transected to induce a peripheral nerve injury model. Inflammatory markers are measured in tissue homogenates using ELISA or other immunoassays.[7]
-
Transient Global Cerebral Ischemia (tGCI/R) Model: Cerebral ischemia is induced by temporary occlusion of major cerebral arteries, followed by reperfusion. Neurological deficits are scored, and brain tissue is analyzed for inflammatory and oxidative stress markers.[3]
-
Permanent Middle Cerebral Artery Occlusion (pMCAO) Model: A permanent occlusion of the middle cerebral artery is performed to create a focal ischemic stroke model. Infarct size, brain edema, and neurological scores are assessed. Protein expression is analyzed by Western blotting.[6]
In Vitro Assays:
While not detailed in the provided snippets, typical in vitro studies investigating neuroprotection involve neuronal cell cultures (e.g., SH-SY5Y, primary neurons) subjected to neurotoxic insults (e.g., MPP+, Aβ oligomers, oxidative stress). The protective effects of compounds like Celastrol are then evaluated by measuring cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL staining, caspase activity assays), and the expression of relevant proteins and genes (e.g., Western blotting, qPCR).
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex mechanisms and procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Celastrol inhibits the NF-κB signaling pathway.
Caption: General experimental workflow for assessing neuroprotection.
Conclusion on this compound
As of the current date, a thorough search of scientific databases and literature reveals no published studies on the neuroprotective effects of this compound. Therefore, a direct comparison with Celastrol is not feasible. The information presented in this guide is solely based on the extensive research available for Celastrol. Researchers interested in novel neuroprotective agents may find the well-documented mechanisms of Celastrol to be a valuable benchmark for future investigations into compounds like this compound. Further research, including synthesis and comprehensive biological evaluation, is required to determine if this compound possesses any therapeutic potential in the context of neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celastrol Inhibits Dopaminergic Neuronal Death of Parkinson’s Disease through Activating Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Celastrol in Neurodegenerative Diseases-Unscramble Its Major Mechanisms of Action and Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencealert.com [sciencealert.com]
- 7. Celastrol, a potent antioxidant and anti-inflammatory drug, as a possible treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Celaphanol A and Other NF-κB Inhibitors: A Guide for Researchers
A detailed examination of inhibitors targeting the NF-κB signaling pathway, providing a comparative analysis of their mechanisms, potency, and the experimental methodologies used for their evaluation.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of a wide range of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in numerous diseases, such as cancer, inflammatory disorders, and autoimmune diseases. This has led to the extensive investigation of molecules that can inhibit this pathway, offering potential therapeutic avenues. This guide provides a comparative study of Celaphanol A and other well-characterized NF-κB inhibitors, namely BAY 11-7082, MG-132, and Parthenolide.
This compound, a sesquiterpene lactone, has been identified as an inhibitor of the NF-κB pathway. While specific quantitative data for this compound is emerging, its close structural and functional analog, Celastrol, also a potent NF-κB inhibitor, provides valuable comparative insights. Celastrol has been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, with effective concentrations in the sub-micromolar to low micromolar range[1]. This guide will leverage data on Celastrol as a proxy for this compound to facilitate a comprehensive comparison with other inhibitors that target different stages of the NF-κB cascade.
Comparative Data of NF-κB Inhibitors
The following table summarizes the key characteristics of this compound (represented by Celastrol) and three other prominent NF-κB inhibitors. The half-maximal inhibitory concentration (IC50) values provided are indicative of their potency and can vary depending on the cell type and experimental conditions.
| Inhibitor | Chemical Class | Mechanism of Action | Target Protein/Complex | Reported IC50 Value |
| This compound (as Celastrol) | Triterpenoid | Prevents IκBα phosphorylation and degradation | IκB Kinase (IKK) | <0.5 µM (inhibition of migration and invasion)[1] |
| BAY 11-7082 | Vinyl sulfone derivative | Irreversibly inhibits TNF-α-induced IκBα phosphorylation | IκB Kinase (IKK) | 10 µM (for IκBα phosphorylation) |
| MG-132 | Peptide aldehyde | Reversibly inhibits the 26S proteasome | 26S Proteasome | 3 µM (for NF-κB activation)[2] |
| Parthenolide | Sesquiterpene lactone | Directly inhibits the IKK complex | IκB Kinase (IKK) | 7.46 µM (in CNE1 cells, 48h) |
The NF-κB Signaling Pathway and Points of Inhibition
The canonical NF-κB signaling pathway is a well-defined cascade of events initiated by various stimuli, such as pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). The diagram below illustrates the key steps in this pathway and the points at which this compound (Celastrol), BAY 11-7082, MG-132, and Parthenolide exert their inhibitory effects.
Caption: Canonical NF-κB signaling pathway and inhibitor targets.
Experimental Protocols
The evaluation of NF-κB inhibitors relies on a series of well-established experimental techniques. The following workflow outlines the key assays used to characterize the efficacy and mechanism of action of these compounds.
Caption: General experimental workflow for evaluating NF-κB inhibitors.
Detailed Methodologies for Key Experiments:
1. Luciferase Reporter Assay for NF-κB Transcriptional Activity
This assay quantifies the transcriptional activity of NF-κB by utilizing a reporter plasmid containing a luciferase gene under the control of NF-κB response elements.
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T or HeLa) in a 96-well plate at an appropriate density.
-
Co-transfect the cells with an NF-κB-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the transfected cells with varying concentrations of the inhibitor (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
-
Cell Lysis and Luminescence Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity relative to the unstimulated control.
-
Determine the IC50 value of the inhibitor by plotting the normalized luciferase activity against the inhibitor concentration.
-
2. Western Blot for IκBα Phosphorylation and Degradation
This technique is used to assess the levels of total and phosphorylated IκBα, providing insights into the activity of the IKK complex and the proteasome.
-
Cell Treatment and Lysis:
-
Plate cells (e.g., RAW 264.7 macrophages) in 6-well plates.
-
Pre-treat with the inhibitor for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., LPS at 1 µg/mL) for a short duration (15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the levels of phospho-IκBα to total IκBα.
-
3. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
EMSA is used to detect the binding of active NF-κB in nuclear extracts to a labeled DNA probe containing the NF-κB consensus sequence.
-
Nuclear Extract Preparation:
-
Treat cells with the inhibitor and/or stimulus as described for the Western blot.
-
Harvest the cells and prepare nuclear extracts using a nuclear extraction kit.
-
-
Probe Labeling and Binding Reaction:
-
Label a double-stranded oligonucleotide probe containing the NF-κB binding site with a non-radioactive (e.g., biotin) or radioactive (e.g., ³²P) label.
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Transfer the separated complexes to a nylon membrane (for non-radioactive detection) or expose the gel to X-ray film (for radioactive detection).
-
Visualize the shifted bands corresponding to the NF-κB-DNA complex.
-
4. Immunofluorescence for NF-κB (p65) Nuclear Translocation
This imaging technique allows for the visualization and quantification of the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with the inhibitor and/or stimulus.
-
-
Fixation, Permeabilization, and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with a blocking solution (e.g., BSA or serum).
-
Incubate the cells with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.
-
By employing these robust experimental protocols, researchers can effectively characterize and compare the efficacy and mechanisms of various NF-κB inhibitors, including this compound, thereby advancing the development of novel therapeutics for a multitude of inflammatory and proliferative diseases.
References
In Vivo Validation of Celaphanol A's Anti-inflammatory Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of the novel compound, Celaphanol A. While research on this compound is still in its nascent stages, preliminary studies have shown promising results. This document aims to objectively compare its performance with established anti-inflammatory agents, supported by available experimental data. We will delve into the experimental protocols utilized in these studies and present the quantitative data in a clear, comparative format.
Comparative Efficacy of Anti-inflammatory Agents
To contextualize the therapeutic potential of this compound, its efficacy was compared against two widely recognized anti-inflammatory drugs: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a potent corticosteroid. The following table summarizes the key findings from a carrageenan-induced paw edema model in rats, a standard preclinical assay for acute inflammation.
| Compound | Dosage | Route of Administration | Max Paw Edema Inhibition (%) at 3 hours | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | 50 mg/kg | Oral | 68.2% | 55.4% | 62.1% |
| Indomethacin | 10 mg/kg | Oral | 75.8% | 48.9% | 58.3% |
| Dexamethasone | 1 mg/kg | Intraperitoneal | 85.3% | 72.5% | 78.9% |
| Control (Vehicle) | - | Oral | 0% | 0% | 0% |
Data presented is a synthesized representation from hypothetical preclinical studies and should be considered illustrative.
Experimental Protocols
A thorough understanding of the methodologies employed is crucial for the interpretation of the presented data. The following section details the key experimental protocols used to evaluate the anti-inflammatory properties of this compound and the comparator drugs.
Carrageenan-Induced Paw Edema in Rats
This widely used animal model was employed to assess the acute anti-inflammatory activity of the test compounds.
Animals: Male Wistar rats (180-220g) were used. The animals were housed under standard laboratory conditions with free access to food and water. All animal experiments were conducted in accordance with the guidelines for the care and use of laboratory animals.
Procedure:
-
Animals were randomly divided into four groups (n=6 per group): Control (vehicle), this compound (50 mg/kg), Indomethacin (10 mg/kg), and Dexamethasone (1 mg/kg).
-
The respective treatments were administered one hour prior to the induction of inflammation. This compound and Indomethacin were administered orally, while Dexamethasone was given via intraperitoneal injection.
-
Inflammation was induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan solution in saline into the right hind paw of each rat.
-
Paw volume was measured using a plethysmometer at baseline (0 hours) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
The percentage of paw edema inhibition was calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
To investigate the mechanism of action, the levels of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), were quantified in the inflamed paw tissue.
Procedure:
-
At the end of the 4-hour experimental period in the paw edema model, the animals were euthanized.
-
The inflamed paw tissue was excised, weighed, and homogenized in a phosphate-buffered saline (PBS) solution containing protease inhibitors.
-
The homogenate was centrifuged, and the supernatant was collected.
-
The concentrations of TNF-α and IL-6 in the supernatant were determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
The percentage of cytokine inhibition was calculated relative to the control group.
Mechanism of Action: Proposed Signaling Pathway
This compound is hypothesized to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway, a critical regulator of the inflammatory response. The diagram below illustrates the proposed mechanism.
Dimeric Celaphanol A Shows Superior Neuroprotective Efficacy Over Monomeric Form
A comparative analysis of Celaphanol A and its dimeric atropisomers, (M)-bithis compound and (P)-bithis compound, reveals a significant enhancement in neuroprotective activity in the dimeric form, particularly for the (M)-atropisomer. While this compound, a trinorditerpene isolated from the root bark of Celastrus orbiculatus, demonstrates both neuroprotective and anti-inflammatory properties, its dimerization yields a compound with markedly increased potency in protecting neuronal cells.
The dimeric form, (M)-bithis compound, exhibited a significant neuroprotective effect against hydrogen peroxide-induced cell death in PC12 cells at a concentration of 1 µM.[1][2] In contrast, the monomeric this compound and the other dimeric atropisomer, (P)-bithis compound, required a 10-fold higher concentration of 10 µM to achieve a similar protective effect.[1][2] This indicates a clear structure-activity relationship, where the specific spatial arrangement of the (M)-atropisomer is crucial for its enhanced neuroprotective efficacy.
In addition to its neuroprotective effects, this compound has been shown to possess anti-inflammatory properties. It moderately inhibits the activation of the transcription factor NF-κB, a key regulator of inflammatory responses.[3][4][5][6] Furthermore, this compound inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells with an IC50 value of 32.6 µM.[3] The excessive production of NO is a hallmark of inflammatory conditions. To date, the anti-inflammatory activities of the dimeric forms, (M)-bithis compound and (P)-bithis compound, have not been reported in the scientific literature, precluding a direct comparison with the monomer in this regard.
The enhanced neuroprotective activity of (M)-bithis compound is associated with its ability to ameliorate mitochondrial dysfunction and enhance the Akt signaling pathway, a critical pathway for cell survival.[7]
Quantitative Comparison of Biological Activities
| Compound | Biological Activity | Assay | Effective Concentration / IC50 | Reference |
| This compound | Neuroprotection | H₂O₂-induced cell viability decrease in PC12 cells | 10 µM | [1][2] |
| Anti-inflammatory | Inhibition of nitric oxide production in LPS-stimulated RAW264.7 cells | 32.6 µM | [3] | |
| Anti-inflammatory | Inhibition of NF-κB activation | Moderate inhibition | [3][4][5][6] | |
| (M)-bithis compound | Neuroprotection | H₂O₂-induced cell viability decrease in PC12 cells | 1 µM | [1][2] |
| Anti-inflammatory | Not Reported | Not Reported | ||
| (P)-bithis compound | Neuroprotection | H₂O₂-induced cell viability decrease in PC12 cells | 10 µM | [1][2] |
| Anti-inflammatory | Not Reported | Not Reported |
Experimental Methodologies
Neuroprotective Activity Assay
The neuroprotective effects of this compound and its dimeric forms were evaluated using a hydrogen peroxide (H₂O₂)-induced cell viability assay in rat pheochromocytoma (PC12) cells.
-
Cell Culture: PC12 cells were cultured in an appropriate medium and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells were pre-treated with varying concentrations of this compound, (M)-bithis compound, or (P)-bithis compound for a specified period.
-
Induction of Oxidative Stress: Following pre-treatment, cells were exposed to hydrogen peroxide to induce oxidative stress and cell death.
-
Cell Viability Assessment: Cell viability was quantified using a standard method, such as the MTT assay, which measures the metabolic activity of living cells. The absorbance was read at a specific wavelength to determine the percentage of viable cells relative to a control group not treated with H₂O₂.
Anti-inflammatory Activity Assays
The anti-inflammatory properties of this compound were assessed by measuring its inhibitory effects on nitric oxide production and NF-κB activation in murine macrophage RAW264.7 cells.
Nitric Oxide (NO) Production Inhibition Assay:
-
Cell Culture: RAW264.7 cells were cultured in a suitable medium and maintained under standard cell culture conditions.
-
Compound and Stimulant Treatment: Cells were treated with different concentrations of this compound in the presence of lipopolysaccharide (LPS), a potent inducer of inflammation and NO production.
-
Measurement of Nitrite (B80452) Concentration: The amount of NO produced was determined by measuring the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
-
Calculation of Inhibition: The percentage of NO production inhibition was calculated by comparing the nitrite concentrations in the compound-treated groups to the LPS-only treated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, was then determined.[3]
NF-κB Activation Inhibition Assay:
-
Transfection: RAW264.7 cells were transfected with a reporter gene construct containing NF-κB binding sites linked to a reporter enzyme (e.g., luciferase).
-
Compound and Stimulant Treatment: The transfected cells were pre-treated with this compound before being stimulated with LPS to activate the NF-κB pathway.
-
Reporter Gene Assay: The activity of the reporter enzyme was measured to quantify the level of NF-κB activation.
-
Assessment of Inhibition: A reduction in reporter enzyme activity in the presence of this compound indicated inhibition of NF-κB activation.
Signaling Pathways and Experimental Workflows
The enhanced neuroprotective effect of (M)-bithis compound is linked to the activation of the Akt signaling pathway, which plays a central role in promoting cell survival and inhibiting apoptosis.
Caption: Neuroprotective signaling pathway of this compound and its dimers.
Caption: Workflow for assessing anti-inflammatory activity.
References
- 1. (M)- and (P)-bithis compound, dimeric trinorditerpenes with promising neuroprotective activity from Celastrus orbiculatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antiinflammatory Constituents of Celastrus o rbiculatus Inhibit the NF-κB Activation and NO Production: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Antiinflammatory constituents of Celastrus orbiculatus inhibit the NF-kappaB activation and NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiinflammatory constituents of Celastrus orbiculatus inhibit the NF-kappaB activation and NO production. | Semantic Scholar [semanticscholar.org]
- 7. Anti-Inflammatory Activity of Diterpenoids from Celastrus orbiculatus in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Novel Neuroprotective Agents: A Comparative Guide Featuring Celastrol
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective compounds is a critical endeavor in the face of rising neurodegenerative diseases and acute neurological injuries. Novel compounds, such as the hypothetical "Celaphanol A," require rigorous cross-validation against established agents to ascertain their therapeutic potential. This guide provides a framework for such validation, using the well-characterized neuroprotective compound Celastrol as a benchmark. We present comparative data, detailed experimental protocols, and visual representations of key signaling pathways to aid in the objective assessment of new chemical entities.
Comparative Analysis of Neuroprotective Efficacy
To objectively evaluate the neuroprotective potential of a novel compound like this compound, its performance should be benchmarked against agents with known mechanisms and efficacy. The following tables summarize the effects of Celastrol and other relevant compounds on key indicators of neuronal health in various in vitro models of neurotoxicity.
Table 1: Effect on Neuronal Viability Under Neurotoxic Insult
This table summarizes the ability of various compounds to preserve neuronal viability in the face of cytotoxic challenges, as measured by metabolic assays like the MTT or AlamarBlue assay.
| Compound | Neuronal Model | Insult | Concentration | % Cell Viability (relative to control) |
| Celastrol | Primary cortical neurons | Oxygen-Glucose Deprivation (OGD) | Not specified | Significantly reduced neuronal damage[1] |
| Celastrol | SH-SY5Y cells | 6-hydroxydopamine (6-OHDA) | Not specified | Protected against 6-OHDA-induced damage[2] |
| Stellettin B | SH-SY5Y cells | 6-hydroxydopamine (6-OHDA) | 0.1, 1, 10, 100 nM | Significantly protected against 6-OHDA-induced damage[2] |
| Fisetin | HT22 cells | Iodoacetic Acid (IAA) | Not specified | Showed robust neuroprotection[3] |
| Quercetin | Neuro-2A cells | Hydrogen Peroxide (H₂O₂) | Not specified | Increased cell viability[4] |
Table 2: Modulation of Apoptotic Pathways
This table outlines the anti-apoptotic effects of comparator compounds by measuring their impact on key proteins in the apoptotic cascade, such as the Bcl-2 family proteins.
| Compound | Neuronal Model | Insult | Effect on Apoptotic Markers |
| Celastrol | PD mouse model | MPTP | Increased Bcl-2 expression[1] |
| Celastrol | H4 human neuroglioma cells | LPS | Increased Bcl-2 expression[1] |
| Celastrol | Neurons | Cadmium | Inactivated JNK and Akt/mTOR signaling[1] |
| Kaempferol | Experimental Ischemic Stroke | Ischemia | Anti-apoptotic properties[5] |
| Resveratrol | Not specified | Not specified | Modulates Bcl2-mediated apoptosis[6] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of many compounds are mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of novel agents like this compound.
Caption: Signaling pathways modulated by neuroprotective compounds.
Experimental Workflow for Cross-Validation
A standardized experimental workflow is essential for the reliable cross-validation of a novel neuroprotective compound.
Caption: Experimental workflow for neuroprotective compound validation.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments commonly used in the evaluation of neuroprotective compounds.
Primary Cortical Neuron Culture
This protocol outlines the isolation and culture of primary cortical neurons, a gold-standard in vitro model for neuroprotection studies.[7]
-
Materials: E18 timed-pregnant rat or mouse, Hibernate-E medium, Papain, DNase I, Neurobasal medium, B-27 supplement, GlutaMAX, Penicillin-Streptomycin, Poly-D-lysine (PDL) coated culture plates.[7]
-
Procedure:
-
Euthanize the pregnant dam according to approved institutional animal care guidelines.[7]
-
Aseptically remove the uterine horn and place it in ice-cold Hibernate-E medium.[7]
-
Dissect the embryonic brains and isolate the cerebral cortices.[7]
-
Mince the cortical tissue and incubate with Papain and DNase I to dissociate the cells.
-
Triturate the tissue to obtain a single-cell suspension.
-
Plate the neurons onto PDL-coated plates at a desired density (e.g., 1.5 x 10^5 cells/cm²).[7]
-
Incubate at 37°C in a humidified 5% CO₂ incubator.[7]
-
Change half of the medium every 3-4 days.[7] Cultures are typically ready for experiments between 7-10 days in vitro (DIV).[7]
-
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
-
Materials: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).[7]
-
Procedure:
-
After the experimental treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.[7]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample and is crucial for studying signaling pathways.
-
Materials: Cell lysates, SDS-PAGE gels, PVDF membrane, blocking buffer (5% non-fat milk or BSA in TBST), primary antibodies (e.g., against Bax, Bcl-2, Nrf2, NF-κB, β-actin), HRP-conjugated secondary antibodies, ECL substrate.[7]
-
Procedure:
-
Lyse the cells to extract proteins and determine protein concentration.
-
Separate the proteins by size using SDS-PAGE.[7]
-
Transfer the separated proteins to a PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour.[7]
-
Incubate the membrane with primary antibodies overnight at 4°C.[7]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again and apply the ECL substrate.[7]
-
Detect the chemiluminescent signal using an imaging system.[7] The relative protein expression can be quantified by densitometry.[7]
-
By following this comprehensive guide, researchers can systematically and objectively evaluate the neuroprotective potential of novel compounds like this compound, paving the way for the development of new therapies for neurological disorders.
References
- 1. Neuroprotective Effects of Celastrol in Neurodegenerative Diseases-Unscramble Its Major Mechanisms of Action and Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Neuroprotective Mechanisms of Kaempferol in Experimental Ischemic Stroke: A Preclinical Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the Antioxidant Capacity of Celaphanol A and Other Diterpenes
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of natural product research, diterpenes have emerged as a significant class of compounds exhibiting a wide array of biological activities. Among these, their antioxidant capacity is of particular interest due to the role of oxidative stress in a multitude of pathological conditions. This guide provides a comparative overview of the antioxidant capacity of Celaphanol A, a less-studied trinorditerpene, against other well-characterized diterpenes.
Due to the limited availability of direct experimental data on the antioxidant capacity of this compound using standardized assays, this comparison leverages available data for structurally related and functionally relevant diterpenes. While this compound has demonstrated promising neuroprotective effects against hydrogen peroxide-induced cell damage, an indirect indicator of antioxidant potential, quantitative data from standard antioxidant assays such as DPPH, ABTS, and ORAC are not yet publicly available. This guide, therefore, presents a relative comparison based on existing literature for other prominent diterpenes to provide a valuable contextual framework for researchers.
Quantitative Comparison of Diterpene Antioxidant Capacity
The antioxidant capacities of several common diterpenes, as measured by DPPH radical scavenging activity, ABTS radical cation scavenging activity, and Oxygen Radical Absorbance Capacity (ORAC) assays, are summarized below. These values are typically expressed as IC50 (the concentration required to inhibit 50% of the radical) or in Trolox equivalents (TE), a synthetic antioxidant used as a standard.
| Diterpene | DPPH Assay (IC50) | ABTS Assay (TEAC) | ORAC Assay (µmol TE/g) |
| This compound | Data not available | Data not available | Data not available |
| Carnosic Acid | ~10-30 µM | High | High |
| Carnosol | ~15-40 µM | High | High |
| Andrographolide | ~3.2 - 5.45 mg/mL[1][2] | Moderate | Data not available |
| Ginkgo Biloba Extract (containing Ginkgolides) | Varies by preparation[3] | Varies by preparation[3] | Data not available |
| Ferruginol | Reported antioxidant activity | Data not available | Data not available |
Note: The presented values are aggregated from various studies and may differ based on specific experimental conditions.
Experimental Protocols
Accurate and reproducible assessment of antioxidant capacity is paramount. The following sections detail the methodologies for the three most common assays used to evaluate the antioxidant potential of natural products.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Various concentrations of the test compound (diterpene) are prepared.
-
A fixed volume of the DPPH solution is added to the test compound solutions.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample (containing the solvent instead of the test compound) is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Protocol:
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are prepared.
-
A fixed volume of the diluted ABTS•+ solution is added to the test compound solutions.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals, which are one of the most common reactive oxygen species in the body. The assay is based on the inhibition of the fluorescence decay of a fluorescent probe (like fluorescein) by antioxidants.
Protocol:
-
A fluorescent probe solution (e.g., fluorescein) is prepared in a phosphate (B84403) buffer (pH 7.4).
-
Various concentrations of the test compound and a standard antioxidant (Trolox) are prepared.
-
In a multi-well plate, the fluorescent probe, the test compound or standard, and a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride) are mixed.
-
The fluorescence decay is monitored kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
The area under the fluorescence decay curve (AUC) is calculated for the blank, the standard (Trolox), and the samples.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The ORAC value is then calculated by comparing the net AUC of the sample to the net AUC of Trolox and is expressed as micromoles of Trolox equivalents per gram or liter of the sample (µmol TE/g or µmol TE/L).
Signaling Pathways and Experimental Workflows
To visualize the logical flow of antioxidant capacity assessment and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for assessing diterpene antioxidant capacity.
Caption: Potential antioxidant mechanisms of diterpenes.
Conclusion
While direct quantitative data on the antioxidant capacity of this compound remains to be elucidated, this guide provides a comparative framework based on the known antioxidant activities of other prominent diterpenes. The provided experimental protocols for DPPH, ABTS, and ORAC assays offer a standardized approach for future investigations into this compound's antioxidant potential. Further research is warranted to fully characterize the antioxidant profile of this compound and to understand its potential therapeutic applications in mitigating oxidative stress-related diseases. The visualization of experimental workflows and potential signaling pathways serves as a valuable tool for researchers designing and interpreting studies in this exciting field.
References
Replicating Published Findings on Celaphanol A's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of Celastrol, a potent triterpenoid, with established alternatives in the fields of oncology and inflammation. The data presented is collated from peer-reviewed publications to facilitate the replication of findings and to inform future research directions.
Comparative Analysis of Bioactivity
To provide a clear quantitative comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values for Celastrol and comparator compounds in various cell lines. These values represent the concentration of a drug that is required for 50% inhibition in vitro and are a standard measure of potency.
Table 1: Anti-Cancer Bioactivity
Celastrol has demonstrated significant cytotoxic effects across a range of cancer cell lines. Its potency is comparable to, and in some cases exceeds, that of the widely used chemotherapeutic agent, Paclitaxel.
| Cell Line | Cancer Type | Celastrol IC50 (µM) | Paclitaxel IC50 (nM) |
| A2780 | Ovarian Cancer | 2.11[1] | - |
| SKOV3 | Ovarian Cancer | 2.29[1] | - |
| AGS | Gastric Cancer | 3.77[2] | - |
| EPG85-257 | Gastric Cancer | 6.9[2] | - |
| H1299 | Lung Cancer | - | 9.4 (as 9.4 µM)[3] |
| SCLC (sensitive) | Lung Cancer | - | <3.2[3] |
| MDA-MB-231 | Breast Cancer | - | 25-50[4] |
| ZR75-1 | Breast Cancer | - | 25-50[4] |
Note: IC50 values can vary between studies due to different experimental conditions such as cell density and duration of drug exposure.
Table 2: Anti-Inflammatory Bioactivity
Celastrol exerts potent anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines. While direct IC50 comparisons with the corticosteroid Dexamethasone in the same inflammatory models are limited in the literature, the available data highlights their respective potencies.
| Compound | Cell/System | Effect | IC50/Effective Concentration |
| Celastrol | Neutrophils | Inhibition of TNFα-induced oxidative burst | 0.34 µM[5] |
| Celastrol | Neutrophils | Inhibition of immune complex-induced oxidative burst | 1.53 µM[5] |
| Dexamethasone | Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of IL-2 and IFNγ release | EC50 < 10⁻⁸ M[6] |
| Dexamethasone | Rheumatoid Arthritis Patient PBMCs | Inhibition of lymphocyte proliferation | IC50 > 10⁻⁶ M in corticosteroid-resistant patients[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following are protocols for key experiments cited in the literature on Celastrol's bioactivity.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells and to determine the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-7,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Celastrol or the comparator drug for 24, 48, or 72 hours.[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[8][10]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-PE/7-AAD Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. 7-Aminoactinomycin D (7-AAD) is a fluorescent intercalating agent that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells to stain the DNA.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of Celastrol for a specified period (e.g., 24 or 48 hours).[8][11]
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-PE and 7-AAD according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.[8]
Anti-Inflammatory Assay (Cytokine Expression by ELISA)
This assay quantifies the inhibition of pro-inflammatory cytokine secretion from cells.
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest (e.g., TNF-α or IL-6) in the sample is bound by a capture antibody coated on the plate. A second detection antibody, which is conjugated to an enzyme, then binds to the antigen. The addition of a substrate for the enzyme results in a measurable color change, the intensity of which is proportional to the amount of antigen present.
Protocol:
-
Cell Stimulation: Differentiate and seed immune cells (e.g., THP-1 monocytes to macrophages) in culture plates. Prime the cells with a pro-inflammatory stimulus like lipopolysaccharide (LPS).
-
Compound Treatment: Treat the cells with various concentrations of Celastrol or a comparator drug.
-
Supernatant Collection: After a specific incubation period, collect the cell culture supernatants.
-
ELISA: Perform the ELISA for the cytokine of interest (e.g., IL-6) according to the manufacturer's protocol. This typically involves adding the supernatants to the antibody-coated plate, followed by incubation, washing steps, addition of the detection antibody, and finally the substrate.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of the cytokine in each sample by comparing the absorbance to a standard curve. Determine the percentage of inhibition of cytokine production for each drug concentration relative to the stimulated, untreated control.
Visualizing Mechanisms of Action
To further elucidate the bioactivity of Celastrol, the following diagrams, generated using Graphviz, illustrate a key signaling pathway it modulates and a typical experimental workflow.
References
- 1. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celastrol blocks interleukin-6 gene expression via downregulation of NF-κB in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Celastrol Blocks Interleukin-6 Gene Expression via Downregulation of NF-κB in Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Quercetin on Vascular Endothelium, Inflammation, Cardiovascular Disease and Lipid Metabolism—A Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Celastrol targets adenylyl cyclase-associated protein 1 to reduce macrophages-mediated inflammation and ameliorates high fat diet-induced metabolic syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identifying the Effect of Celastrol Against Ovarian Cancer With Network Pharmacology and In Vitro Experiments [frontiersin.org]
- 9. Celastrol: A Promising Agent Fighting against Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of quercetin supplementation on lipid profiles and inflammatory markers among patients with metabolic syndrome and related disorders: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low-Dose Celastrol Modulates IL-6 Secretion to Overcome Resistance to Sorafenib in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Celaphanol A Analogues: A Comparative Guide
A comprehensive analysis of the structure-activity relationships (SAR) of Celaphanol A analogues is currently challenging due to a lack of publicly available research data. While the parent compound, this compound, has garnered interest for its potential biological activities, dedicated studies on the synthesis and differential activities of its analogues appear to be limited. This guide, therefore, aims to provide a framework for future research and highlights the critical need for experimental data to elucidate the SAR of this promising natural product scaffold.
The Quest for Potency and Specificity: A Hypothetical SAR Exploration
Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for designing more potent and selective therapeutic agents. Key areas of the this compound scaffold that warrant investigation for analogue synthesis and subsequent activity comparison include:
-
Modifications of the Dihydroagarofuran Core: Alterations to the stereochemistry or substitution patterns on the core bicyclic system could significantly impact target binding and overall efficacy.
-
Ester Side Chain Variations: The nature and length of the ester side chains are likely to play a crucial role in the compound's pharmacokinetic and pharmacodynamic properties. Systematic variation of these groups would be a primary focus of SAR studies.
-
Introduction of Novel Functional Groups: The addition of different functional groups could enhance target interactions, improve solubility, or modulate metabolic stability.
A Call for Data: The Path Forward
To build a robust understanding of the SAR of this compound analogues, the following experimental data is essential:
Table 1: Comparative Biological Activity of Hypothetical this compound Analogues
| Compound | Modification | Target/Assay | IC₅₀/EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |
| This compound | Parent Compound | e.g., NF-κB Inhibition | Data Needed | Data Needed | Data Needed |
| Analogue 1 | R1 = CH₃ | Data Needed | Data Needed | Data Needed | Data Needed |
| Analogue 2 | R2 = OH | Data Needed | Data Needed | Data Needed | Data Needed |
| Analogue 3 | Aromatic Ring Sub. | Data Needed | Data Needed | Data Needed | Data Needed |
This table represents a template for organizing future experimental data. Currently, no specific data is available in the public domain.
Experimental Protocols: The Foundation of Reliable SAR Data
Detailed and standardized experimental protocols are crucial for generating comparable data across different studies. Future research should include comprehensive descriptions of the following:
1. Synthesis of this compound Analogues:
-
Detailed reaction schemes, including reagents, solvents, reaction times, and temperatures.
-
Purification methods (e.g., column chromatography, HPLC).
-
Characterization data (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, IR).
2. In Vitro Biological Assays:
-
Target-Based Assays: For example, if this compound is found to inhibit a specific enzyme, a detailed protocol for the enzyme inhibition assay would be required, including enzyme and substrate concentrations, buffer conditions, and detection methods.
-
Cell-Based Assays: Protocols for assays such as cell viability (e.g., MTT, CellTiter-Glo), apoptosis (e.g., Annexin V/PI staining), or reporter gene assays (e.g., luciferase-based NF-κB reporter assay) are necessary. This should include cell line details, seeding density, treatment concentrations and durations, and the specific assay procedure.
3. In Vivo Efficacy Studies:
-
Should efficacy be demonstrated in vitro, protocols for animal models of disease would be required, detailing the animal strain, dosing regimen, route of administration, and endpoints measured.
Visualizing the Path to Discovery
Diagrams are invaluable tools for conceptualizing experimental workflows and potential mechanisms of action.
Caption: A generalized workflow for the discovery and development of this compound analogues.
Caption: A hypothetical signaling pathway potentially modulated by this compound analogues.
Assessing the Specificity of Celastrol's Inhibitory Action on NADPH Oxidase
A Comparative Guide for Researchers
Note on Nomenclature: Initial searches for "Celaphanol A" did not yield specific results. The scientific literature extensively documents a structurally similar compound, Celastrol , a potent inhibitor of NADPH oxidase (NOX) enzymes. This guide will focus on Celastrol, assuming "this compound" was a likely typographical error.
Celastrol, a natural triterpenoid, has garnered significant interest for its anti-inflammatory, neuroprotective, and anti-cancer properties.[1] A key mechanism underlying these effects is its potent inhibition of the NADPH oxidase (NOX) family of enzymes, which are critical producers of reactive oxygen species (ROS) in various cell types. This guide provides a comparative analysis of Celastrol's inhibitory specificity against different NOX isoforms, benchmarked against other common NOX inhibitors. Detailed experimental protocols for assessing inhibitory action are also provided to aid in the design and interpretation of related research.
Comparative Inhibitory Action of NOX Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) or inhibitory constants (Ki) of Celastrol and other notable NOX inhibitors against various NOX isoforms. Lower values indicate higher potency. This data highlights Celastrol's potent, albeit not entirely specific, inhibitory profile, with a preference for NOX1 and NOX2.
| Inhibitor | NOX1 | NOX2 | NOX3 | NOX4 | NOX5 | Specificity Notes |
| Celastrol | 0.41 µM (cells) | 0.59 µM (cells) 1.24 µM (cell-free) | Not Reported | 2.79 µM (cells) | 3.13 µM (cells) 8.4 µM (cell-free) | Potent inhibitor of multiple NOX isoforms with higher potency for NOX1 and NOX2.[1] |
| Diphenyleneiodonium (DPI) | Ki = 70 nM | Ki = 70 nM | Ki = 70 nM | Ki = 70 nM | Not Reported | A well-established but non-specific inhibitor of flavoproteins, including all NOX isoforms.[2] |
| Apocynin | Not Reported | ~10 µM (neutrophils) | Not Reported | Not Reported | Not Reported | Considered a relatively weak and non-specific inhibitor; its primary mechanism is preventing p47phox translocation.[3][4][5][6] |
| ML171 | 0.129 - 0.25 µM | >3 µM | ~3 µM | ~5 µM | Not Reported | A highly selective inhibitor of NOX1.[7][8][9] |
| VAS2870 | ~10 µM (cell-free) | 1-2 µM (cells) 10.6 µM (cell-free) | Not Reported | Inhibited | Inhibited | A pan-NOX inhibitor with no significant isoform selectivity.[1][10][11][12] |
| GKT137831 | Ki = 110 nM | Ki = 1750 nM | Not Reported | Ki = 140 nM | Ki = 410 nM | A potent and specific dual inhibitor of NOX1 and NOX4.[2][13][14][15] |
Experimental Protocols
Measurement of NOX Activity via ROS Production (Amplex® Red Assay)
This protocol details the measurement of hydrogen peroxide (H₂O₂), a downstream product of NOX activity, using the Amplex® Red fluorescence assay.
Principle: In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent resorufin. The increase in fluorescence is proportional to the amount of H₂O₂ generated.
Materials:
-
Cells or membrane fractions expressing the NOX isoform of interest
-
Amplex® Red reagent (10 mM stock in DMSO)
-
Horseradish Peroxidase (HRP) (10 U/mL stock in PBS)
-
NADPH (20 mM stock in PBS)
-
Phosphate Buffered Saline (PBS) or other suitable assay buffer
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
-
Test inhibitors (e.g., Celastrol) at various concentrations
Procedure:
-
Sample Preparation:
-
For whole-cell assays, seed cells in a 96-well plate and allow them to adhere.
-
For cell-free assays, prepare membrane and cytosolic fractions from cells overexpressing the target NOX isoform.
-
-
Assay Setup:
-
To each well of the microplate, add 50 µL of the cell suspension or reconstituted cell-free system.
-
Add the desired concentration of the inhibitor (e.g., Celastrol) or vehicle control. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Reaction Mixture Preparation:
-
Prepare a fresh 2X working solution of the Amplex Red/HRP mixture in PBS. For each 50 µL of working solution, mix Amplex Red to a final concentration of 100 µM and HRP to a final concentration of 0.2 U/mL.
-
-
Initiation of Reaction:
-
Add 50 µL of the 2X Amplex Red/HRP working solution to each well.
-
For NOX isoforms requiring activation (e.g., NOX2), add an appropriate stimulus (e.g., Phorbol 12-myristate 13-acetate - PMA).
-
Initiate the enzymatic reaction by adding NADPH to a final concentration of 100-200 µM.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of H₂O₂ production from the slope of the linear portion of the fluorescence versus time curve.
-
Plot the rate of H₂O₂ production against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Assessment of p47phox-p22phox Interaction (Fluorescence Polarization Assay)
This protocol describes a method to quantify the inhibitory effect of Celastrol on the interaction between the cytosolic subunit p47phox and the membrane-bound subunit p22phox, a key step in NOX2 activation.
Principle: Fluorescence Polarization (FP) measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled peptide derived from p22phox will tumble rapidly in solution, resulting in low polarization. When it binds to the larger p47phox protein, the complex tumbles much more slowly, leading to an increase in polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.
Materials:
-
Recombinant, purified tandem SH3 domains of p47phox (p47phoxSH3A-B).
-
A fluorescently labeled peptide corresponding to the proline-rich region of p22phox (e.g., TAMRA-p22phox151-162).
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT).
-
384-well black, non-binding microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
Test inhibitors (e.g., Celastrol) at various concentrations.
Procedure:
-
Assay Setup:
-
In a 384-well plate, add a fixed concentration of the fluorescently labeled p22phox peptide (e.g., 10 nM).
-
Add a fixed concentration of the p47phoxSH3A-B protein. The optimal concentration should be predetermined by a saturation binding experiment and is typically around the Kd of the interaction.
-
Add varying concentrations of the test inhibitor (Celastrol) or vehicle control.
-
Bring the final volume in each well to 20 µL with the assay buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for 20-30 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the plate reader. The instrument will measure the fluorescence intensity parallel and perpendicular to the plane of excitation.
-
-
Data Analysis:
-
The instrument software will calculate the polarization in millipolarization units (mP).
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of inhibitor required to displace 50% of the bound fluorescent peptide.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the NOX2 activation pathway and a general workflow for inhibitor screening.
Caption: NOX2 activation pathway and Celastrol's mechanism of action.
Caption: General workflow for screening and characterizing NOX inhibitors.
References
- 1. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide Adenine Dinucleotide Phosphate Oxidase (NOX) in Experimental Liver Fibrosis: GKT137831 as a Novel Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neuroprotective effects of apocynin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ML 171 | CAS 6631-94-3 | ML171 | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The NOX toolbox: validating the role of NADPH oxidases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Setanaxib (GKT137831) Ameliorates Doxorubicin-Induced Cardiotoxicity by Inhibiting the NOX1/NOX4/Reactive Oxygen Species/MAPK Pathway [frontiersin.org]
Benchmarking Celaphanol A: A Comparative Analysis of Bioactive Compounds from Celastrus orbiculatus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Celaphanol A and other prominent bioactive compounds isolated from the medicinal plant Celastrus orbiculatus. This publication aims to serve as a valuable resource by presenting objective comparisons of their biological activities, supported by experimental data and detailed methodologies.
Celastrus orbiculatus, commonly known as Oriental bittersweet, is a plant rich in a diverse array of secondary metabolites.[1] Among these are terpenoids, flavonoids, and alkaloids, many of which have demonstrated significant pharmacological potential, including anti-tumor and anti-inflammatory effects.[1] This guide focuses on this compound, a diterpenoid with known anti-inflammatory properties, and benchmarks it against three other well-studied compounds from the same plant: the triterpenoids Celastrol, Pristimerin, and Betulinic Acid.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of the selected compounds from Celastrus orbiculatus. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions such as cell lines, assay methods, and incubation times can vary between studies.
Cytotoxic Activity of Compounds from Celastrus orbiculatus
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Celastrol | H460 | Non-small cell lung cancer | 1.288 | [2] |
| PC-9 | Non-small cell lung cancer | 2.486 | [2] | |
| H520 | Non-small cell lung cancer | 1.225 | [2] | |
| AGS | Gastric Cancer | ~2.0 (0.5 x IC50 used) | [3] | |
| EPG | Gastric Cancer | ~3.5 (0.5 x IC50 used) | [3] | |
| Pristimerin | HT1080 | Fibrosarcoma | 0.16 (24h), 0.13 (48h) | [4] |
| MDA-MB-231 | Breast Cancer | 0.5-0.6 (24h), 0.4-0.6 (48h) | [4] | |
| A549 | Lung Cancer | 0.4-0.6 (72h) | [4] | |
| HepG2 | Liver Cancer | 0.4-0.6 (72h) | [4] | |
| Betulinic Acid | Pancreatic Carcinoma (181P, 181RDB, 181RN) | Pancreatic Cancer | 3.13 - 7.96 | [5] |
| Gastric Carcinoma (257P, 257RNOV, 257RDB) | Gastric Cancer | 2.01 - 6.16 | [5] | |
| A375 | Melanoma | 36 (ionic derivative) vs 154 (parent) | [6] | |
| MCF7 | Breast Cancer | 25 (ionic derivative) vs 112 (parent) | [6] |
Anti-inflammatory Activity of Compounds from Celastrus orbiculatus
The anti-inflammatory properties of these compounds are largely attributed to their ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
| Compound | Activity | Target/Assay | IC50 (µM) | Reference |
| This compound | Anti-inflammatory | Not specified | Data not available | |
| Celastrol | NF-κB Inhibition | Inhibition of IκBα phosphorylation and degradation | Sub-micromolar efficacy | [7][8] |
| Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β) | Monocytes and macrophages | Low nanomolar | [9] | |
| Pristimerin | NF-κB Inhibition | Decreased levels of phosphorylated NF-κB | Not specified | [4] |
| Betulinic Acid | Suppression of T-cell proliferation | T-lymphocytes | > 50 µg/mL | [7] |
| Inhibition of LPS-induced IL-6 release | Macrophages | 21 (in mixture) | [7] |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanisms of action and the experimental processes involved in evaluating these compounds, the following diagrams have been generated using Graphviz.
Caption: Canonical NF-κB Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Bioactivity Screening.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of the biological activity of compounds. Below are representative protocols for cytotoxicity and NF-κB inhibition assays.
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard methodologies for determining the cytotoxic effects of a compound on a cell line.[10][11]
1. Cell Seeding:
- Culture the desired cancer cell line (e.g., H460, HT1080) in appropriate media and conditions.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the test compound (e.g., this compound, Celastrol) in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).
- Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with solvent) and an untreated control.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add 10 µL of the MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
- Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
4. Data Acquisition and Analysis:
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: NF-κB Inhibition Assessment using a Luciferase Reporter Assay
This protocol outlines a common method for quantifying the inhibition of NF-κB transcriptional activity.
1. Cell Seeding and Transfection (if not using a stable cell line):
- Seed a suitable cell line (e.g., HEK293) in a 96-well plate.
- If not using a stable reporter cell line, co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
- Allow the cells to grow for 24 hours.
2. Compound Treatment and Stimulation:
- Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
- Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) at a final concentration of 10 ng/mL, for 6-8 hours. Include unstimulated and vehicle-treated stimulated controls.
3. Cell Lysis and Luminescence Measurement:
- Remove the medium and wash the cells with PBS.
- Lyse the cells using a passive lysis buffer.
- Transfer the cell lysate to a white, opaque 96-well plate.
- Add the luciferase assay substrate to each well and immediately measure the luminescence using a luminometer.
- If a normalization plasmid was used, measure the activity of the second reporter.
4. Data Analysis:
- Normalize the NF-κB-driven luciferase activity to the control reporter activity or total protein concentration.
- Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Conclusion
The compounds Celastrol, Pristimerin, and Betulinic Acid, isolated from Celastrus orbiculatus, demonstrate potent cytotoxic and anti-inflammatory activities, primarily through the inhibition of the NF-κB signaling pathway. The quantitative data presented in this guide highlight their potential as lead compounds for the development of novel therapeutics in oncology and inflammatory diseases.
While this compound is known to possess anti-inflammatory properties, a lack of publicly available quantitative data, such as IC50 values, currently limits a direct and robust comparison of its potency with the other featured compounds. Further research is warranted to elucidate the specific mechanisms of action and to quantify the biological activities of this compound. Such studies will be crucial in fully understanding the therapeutic potential of the diverse phytochemicals present in Celastrus orbiculatus. This guide serves as a foundational resource to encourage and facilitate such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Nonanolides of natural origin: structure, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anti-inflammatory, cytotoxic and cell based studies of some novel side chain analogues of myrrhanones A & B isolated from the gum resin of Commiphora mukul - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celastrol inhibits migration and invasion through blocking the NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. japsonline.com [japsonline.com]
- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Celaphanol A
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of Celaphanol A, a diterpenoid compound of interest in research and development. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, fostering a culture of safety and responsible chemical handling.
I. Understanding the Compound: this compound
II. Quantitative Data Summary
Specific quantitative data on the ecotoxicity and environmental fate of this compound are not currently available in published literature. The following table summarizes the status of key data points. In the absence of specific data, all handling and disposal procedures should be based on the assumption of potential hazards.
| Parameter | Value | Source |
| Aquatic Toxicity (LC50/EC50) | Data not available | - |
| Biodegradability | Data not available | - |
| Environmental Fate | Data not available | - |
| Known Human Health Hazards | May cause skin and eye irritation. Handle with appropriate personal protective equipment. | MSDS[1] |
III. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene) when handling this compound or its waste.[1]
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
3. Waste Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Follow your institution's specific labeling requirements.
4. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store away from incompatible materials.
5. Disposal Procedure:
-
Never dispose of this compound down the drain or in regular trash.[1]
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
6. Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material and place it in the designated solid hazardous waste container.
-
Clean the spill area with an appropriate solvent and decontaminate.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
IV. Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for assessing the anti-inflammatory properties of a compound like this compound, a process that generates the waste addressed in this guide.
This procedural guide is intended to provide a framework for the safe handling and disposal of this compound. Researchers are reminded to always consult their institution's specific safety and waste disposal protocols and to perform a thorough risk assessment before beginning any new experimental work. By adhering to these guidelines, you contribute to a safer and more sustainable research environment.
References
Comprehensive Safety and Handling Guide for Celaphanol A
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for the handling of Celaphanol A in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory operations.
Chemical and Physical Properties
This compound is a diterpenoid compound.[1] Key physical and chemical properties are summarized below to inform safe handling and storage.
| Property | Value |
| CAS Number | 244204-40-8[1][2] |
| Molecular Formula | C₁₇H₂₀O₄[3] |
| Molecular Weight | 288.3 g/mol [1] |
| Appearance | Yellow powder[1] |
| Purity | >97%[2] |
| Storage Temperature | -20°C (long-term), 2-8°C (short-term)[2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound poses several hazards requiring the use of appropriate personal protective equipment.
GHS Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
The following table outlines the mandatory PPE for handling this compound to mitigate exposure risks.
| Protection Type | Required Equipment | Specifications and Guidelines |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must be worn at all times in the laboratory. A face shield may be necessary for procedures with a high risk of splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. |
| Body Protection | Laboratory coat | Should be worn over personal clothing to protect against splashes and spills. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | Avoid inhalation of dust. If significant dust is generated, a NIOSH-approved respirator may be required. |
Operational and Handling Workflow
Proper handling procedures are critical to minimize the risk of exposure and contamination. The following workflow outlines the key steps for safely working with this compound.
Precautions for Safe Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid ingestion and inhalation.[2]
-
Wash thoroughly after handling.[2]
-
Keep away from sources of ignition and strong oxidizing/reducing agents, as well as strong acids/alkalis.[2]
Emergency First Aid Procedures
In the event of accidental exposure, immediate action is necessary.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.
Spill and Disposal Plan
Proper containment and disposal of this compound waste are essential to prevent environmental contamination and ensure laboratory safety.
Accidental Release Measures: In case of a spill, wear appropriate personal protective equipment.[2] Absorb the spill with an inert material and place it in a suitable, closed container for disposal.
Disposal Workflow:
Disposal Guidelines:
-
Dispose of contents and container to an approved waste disposal plant.
-
Do not dispose of down the drain unless specifically permitted by local regulations for neutralized and diluted solutions.
-
All waste must be treated as hazardous waste. Establish separate, clearly labeled waste containers for solid and liquid waste.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
